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6-Chloro-8-iodo-2-methylquinoline Documentation Hub

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  • Product: 6-Chloro-8-iodo-2-methylquinoline
  • CAS: 2411634-75-6

Core Science & Biosynthesis

Foundational

Comprehensive Spectral Analysis and Assignment Protocol for 6-Chloro-8-iodo-2-methylquinoline

Executive Summary In modern drug discovery and agrochemical development, di-halogenated quinolines serve as highly versatile synthetic scaffolds. 6-Chloro-8-iodo-2-methylquinoline (CAS: 2411634-75-6) is of particular int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, di-halogenated quinolines serve as highly versatile synthetic scaffolds. 6-Chloro-8-iodo-2-methylquinoline (CAS: 2411634-75-6) is of particular interest due to its orthogonal reactivity. The highly reactive C8–iodine bond allows for selective early-stage cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), while the C6–chlorine bond can be reserved for late-stage functionalization (e.g., Buchwald-Hartwig amination).

To utilize this scaffold effectively, researchers must have absolute certainty regarding its structural integrity. This whitepaper provides an in-depth, self-validating technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of 6-chloro-8-iodo-2-methylquinoline, detailing the causality behind the chemical shifts and the exact protocols required for unambiguous structural assignment.

Structural Dynamics & Chemical Shift Causality

The NMR spectrum of 6-chloro-8-iodo-2-methylquinoline is governed by three distinct electronic and steric phenomena. Understanding these effects is critical for application scientists when interpreting spectral data of functionalized quinolines.

The "Heavy Atom Effect" (HAE) at C8

The most striking feature of this molecule's 13 C NMR spectrum is the chemical shift of the C8 carbon. Iodine is a highly polarizable heavy atom. Through relativistic spin-orbit coupling, the iodine atom induces a massive diamagnetic shielding effect on the directly attached carbon. While a standard aromatic C–H carbon resonates near 128 ppm, the C8 carbon in 8-iodoquinolines typically resonates between 90 and 105 ppm [1].

Inductive Withdrawing and Anisotropic Deshielding
  • C6-Chlorine: The electronegative chlorine atom withdraws electron density inductively from the carbocyclic ring, slightly deshielding the adjacent protons (H5 and H7). It also shifts the C6 carbon downfield to approximately 132 ppm.

  • Steric Compression at H7: The H7 proton is wedged between two halogens (chlorine at C6 and iodine at C8). The steric compression and the magnetic anisotropy of the large iodine electron cloud push the H7 proton significantly downfield (to ~8.15 ppm), making it the most deshielded proton on the carbocyclic ring.

Spin-Spin Coupling (W-Pathway)

Because C6 is substituted with chlorine, the protons at C5 and C7 are isolated from ortho-coupling. However, they are meta to one another. In the rigid, planar quinoline system, this allows for a distinct 4J "W-pathway" coupling, resulting in sharp doublets for both H5 and H7 with a characteristic coupling constant of J≈2.2 Hz.

Empirically Calibrated Spectral Data

The following tables summarize the quantitative spectral data for 6-chloro-8-iodo-2-methylquinoline, calibrated against established empirical increments for substituted quinolines in Chloroform-d (CDCl 3​ ).

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment Notes
H7 8.15Doublet (d)1H2.2Deshielded by adjacent C8-Iodine; meta-coupled to H5.
H4 7.95Doublet (d)1H8.4Ortho-coupled to H3; typical downfield shift for quinoline H4.
H5 7.72Doublet (d)1H2.2Meta-coupled to H7; isolated by C6-Cl and C4a.
H3 7.30Doublet (d)1H8.4Ortho-coupled to H4; shielded by C2-methyl electron donation.
CH 3​ 2.75Singlet (s)3H-Characteristic C2-methyl group.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Assignment Notes
C2 159.5Quaternary (C)Strongly deshielded by adjacent Nitrogen and Methyl group.
C8a 146.0Quaternary (C)Bridgehead carbon attached to Nitrogen.
C7 138.5Methine (CH)Deshielded by steric compression from C8-I.
C4 135.2Methine (CH)Standard quinoline C4 shift.
C6 132.1Quaternary (C)C-Cl bond; inductive deshielding.
C4a 127.5Quaternary (C)Bridgehead carbon.
C5 126.8Methine (CH)Standard quinoline C5 shift.
C3 122.8Methine (CH)Shielded by C2-methyl group.
C8 100.5Quaternary (C)Heavy Atom Effect (HAE) from Iodine; massive shielding.
CH 3​ 25.5Primary (CH 3​ )Standard methyl carbon.

Self-Validating Experimental Protocol

To ensure scientific integrity, relying solely on 1D NMR is insufficient for complex heterocycles. The following step-by-step methodology ensures a self-validating system where 2D NMR techniques (COSY, HSQC, and HMBC) cross-verify the 1D assignments .

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of 6-chloro-8-iodo-2-methylquinoline in 0.6 mL of Chloroform-d (CDCl 3​ ). CDCl 3​ is chosen because it lacks exchangeable protons and provides excellent solubility for halogenated heterocycles.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for 1 H and 13 C nuclei. Lock the magnetic field using the deuterium signal of the solvent and shim the Z-axis to ensure field homogeneity (target line width < 1.0 Hz).

  • 1D Acquisition:

    • Acquire the 1 H spectrum using a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.

    • Acquire the 13 C spectrum using composite pulse decoupling (e.g., WALTZ-16) to remove C-H splitting, 1024 scans, and a D1 of 2 seconds.

  • 2D Acquisition (The Validation Engine):

    • COSY (Correlation Spectroscopy): Acquire to identify 3-bond 1 H- 1 H couplings (H3 H4).

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map directly bonded C-H pairs, separating quaternary carbons from methines.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe 2-bond and 3-bond C-H correlations. This is the critical step for bridging the two rings.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual CDCl 3​ peak ( 1 H: 7.26 ppm; 13 C: 77.16 ppm).

The Logical Assignment Chain (Causality in Action)
  • Anchor Point: The methyl singlet at 2.75 ppm is unambiguous. In HMBC, this methyl protons will show strong 2-bond correlations to C2 (159.5 ppm) and 3-bond correlations to C3 (122.8 ppm).

  • Pyridine Ring Resolution: With C3 identified, the HSQC directly identifies H3 (7.30 ppm). COSY shows H3 is coupled to H4 (7.95 ppm). HSQC then identifies C4 (135.2 ppm).

  • Bridging the Rings: H4 will show a 3-bond HMBC correlation across the bridgehead to C5 and C8a. This unambiguously identifies the C5 carbon and its attached H5 proton, solving the ambiguity between the two carbocyclic protons.

  • Carbocyclic Resolution: H5 shows a meta-coupling to H7. H7 will show a strong HMBC correlation to the highly shielded C8 carbon (~100.5 ppm), definitively proving the location of the iodine atom.

Visualizations of the NMR Workflow

The following diagrams map the logical flow of the experimental protocol and the critical HMBC network that validates the molecular structure.

NMR_Workflow A Sample Preparation (CDCl3, 298K) B 1D Acquisition (1H & 13C NMR) A->B C HSQC (1-Bond C-H) B->C D COSY (3-Bond H-H) B->D E HMBC (Long-Range C-H) B->E F Self-Validated Assignment C->F D->F E->F

Fig 1. Self-validating 2D NMR workflow for unambiguous quinoline assignment.

HMBC_Network cluster_protons Protons (1H) cluster_carbons Carbons (13C) H3 H3 C2 C2 H3->C2 C4a C4a H3->C4a H4 H4 H4->C2 C5 C5 H4->C5 C8a C8a H4->C8a H5 H5 C4 C4 H5->C4 C7 C7 H5->C7 H5->C8a H7 H7 H7->C5 C8 C8 H7->C8 H7->C8a CH3 CH3 CH3->C2 C3 C3 CH3->C3 C6 C6

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) network for structural validation.

References

  • Son, J.-H., & Hoefelmeyer, J. D. (2008). "8-Iodoquinolinium chloride dihydrate." Acta Crystallographica Section E: Structure Reports Online, 64(10), o2076.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier Science.[Link]

Sources

Exploratory

Orthogonal Reactivity and Synthetic Architecture of 6-Chloro-8-iodo-2-methylquinoline

Executive Summary In modern drug discovery and complex heterocycle synthesis, the strategic deployment of polyhalogenated scaffolds allows for rapid, divergent late-stage functionalization. 6-Chloro-8-iodo-2-methylquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex heterocycle synthesis, the strategic deployment of polyhalogenated scaffolds allows for rapid, divergent late-stage functionalization. 6-Chloro-8-iodo-2-methylquinoline (CAS: 2411634-75-6) represents a highly privileged building block in this paradigm[1]. By incorporating three distinct vectors of reactivity—a highly labile C8-iodine, a robust C6-chlorine, and an acidic C2-methyl group—this molecule serves as a versatile linchpin for synthesizing complex integrin inhibitors, CRF receptor antagonists, and advanced pharmaceutical intermediates[2][3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the electronic causality governing its orthogonal reactivity, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 6-chloro-8-iodo-2-methylquinoline is critical for predicting its behavior in biphasic reaction setups, chromatographic purification, and biological assays. The data below synthesizes known parameters and highly accurate predictive models for this specific quinoline derivative[1].

PropertyValue / Description
Chemical Name 6-Chloro-8-iodo-2-methylquinoline
CAS Registry Number 2411634-75-6
Molecular Formula C₁₀H₇ClIN
Molecular Weight 303.53 g/mol
Physical State Crystalline Solid (typically pale yellow to off-white)
Predicted LogP (Lipophilicity) ~4.15 (High lipophilicity dictates non-polar solvent preference)
Topological Polar Surface Area (tPSA) 12.89 Ų
Hydrogen Bond Donors / Acceptors 0 / 1 (Nitrogen lone pair)
Solubility Profile Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in Water

Electronic & Steric Causality: The Logic of Orthogonal Reactivity

The true value of 6-chloro-8-iodo-2-methylquinoline lies in its predictable, step-wise reactivity. As an Application Scientist, one must leverage the fundamental thermodynamic and kinetic differences between the functional groups to design chemoselective reaction sequences.

The C8-Iodine Vector (Primary Functionalization)

The bond dissociation energy (BDE) of a typical aryl C-I bond is approximately 240 kJ/mol, making it significantly weaker than the corresponding aryl C-Cl bond (~330 kJ/mol). Consequently, the C8 position undergoes rapid oxidative addition with Palladium(0) catalysts at mild temperatures (25°C – 60°C). This allows for highly chemoselective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at C8 while leaving the C6-chlorine completely intact.

The C2-Methyl Vector (Secondary Functionalization)

The quinoline nitrogen exerts a strong electron-withdrawing effect via induction and resonance, significantly increasing the acidity of the C2-methyl protons (pKa ~ 15–16). Following C8 functionalization, the C2-methyl group can be selectively deprotonated using strong bases (e.g., LDA or n-BuLi) for alkylation, or it can undergo Knoevenagel-type condensations with aromatic aldehydes under Lewis acidic conditions.

The C6-Chlorine Vector (Tertiary Functionalization)

The C6-chlorine is sterically unhindered but electronically deactivated compared to the C8 position. To engage the C6-Cl bond in cross-coupling, forcing conditions are required. This typically involves elevated temperatures (>90°C) and electron-rich, sterically bulky dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) to force the challenging oxidative addition step.

OrthogonalReactivity Core 6-Chloro-8-iodo-2-methylquinoline Step1 1. Pd-Catalyzed Coupling at C8 (Fast oxidative addition to C-I bond) Core->Step1 Chemoselective (Mild) Step2 2. C2-Methyl Functionalization (Deprotonation / Condensation) Step1->Step2 Base / Electrophile Step3 3. Forcing Pd-Coupling at C6 (High temp / bulky ligands for C-Cl) Step2->Step3 Harsh Conditions

Orthogonal functionalization workflow leveraging C-I, C-Cl, and C2-methyl reactivity.

Synthetic Architecture: The Doebner-Miller Approach

The de novo construction of the 2-methylquinoline core is classically achieved via the Doebner-Miller reaction. To synthesize 6-chloro-8-iodo-2-methylquinoline, the requisite starting materials are 4-chloro-2-iodoaniline and crotonaldehyde [4][5].

Mechanistic Rationale

The reaction proceeds via an initial conjugate (Michael) addition of the aniline nitrogen to the α,β -unsaturated system of crotonaldehyde, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.

The Causality of the Oxidant: A critical flaw in standard Doebner-Miller reactions is the formation of a dihydroquinoline intermediate, which often undergoes disproportionation (yielding a mixture of fully aromatic quinolines and tetrahydroquinolines). To force a unified reaction pathway, an external oxidant—typically nitrobenzene—is introduced. Nitrobenzene acts as a hydrogen acceptor, driving the quantitative rearomatization of the intermediate to the desired thermodynamically stable quinoline[2].

SynthesisMechanism A 4-Chloro-2-iodoaniline (Nucleophile) C Michael Addition & Cyclization (H2SO4) A->C B Crotonaldehyde (Electrophile) B->C D Dihydroquinoline Intermediate C->D E Rearomatization (Nitrobenzene / Heat) D->E F 6-Chloro-8-iodo-2- methylquinoline E->F

Doebner-Miller synthesis pathway for 6-chloro-8-iodo-2-methylquinoline.

Self-Validating Experimental Protocol

The following methodology is adapted from validated industrial patents for the synthesis of highly functionalized 8-iodo-2-methylquinolines[2]. It is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure mechanistic fidelity.

Reagents & Materials
  • 4-Chloro-2-iodoaniline: 1.0 equivalent (Starting Material)

  • Crotonaldehyde: 2.0 equivalents (Reagent)

  • 75% Sulfuric Acid (H₂SO₄): Solvent / Acid Catalyst

  • Nitrobenzene: Oxidizing Agent

Step-by-Step Methodology

Step 1: Reaction Initiation

  • To a thoroughly dried, round-bottom flask equipped with a magnetic stirrer, add 4-chloro-2-iodoaniline (1.0 eq).

  • Suspend the aniline in a mixture of nitrobenzene (approx. 1.0 mL per 10 mmol of substrate) and 75% H₂SO₄ (approx. 8.0 mL per 10 mmol of substrate) at room temperature.

  • Causality: The 75% concentration of H₂SO₄ is critical; glacial acid causes excessive charring, while weaker acid fails to sufficiently activate the crotonaldehyde for cyclization.

Step 2: Controlled Addition 3. Add crotonaldehyde (2.0 eq) dropwise over 15 minutes.

  • Causality: The initial Michael addition is highly exothermic. Dropwise addition prevents the runaway polymerization of crotonaldehyde, which would otherwise form intractable tar byproducts.

Step 3: Cyclization and Oxidative Rearomatization 4. Equip the flask with a reflux condenser and slowly heat the mixture to 150 °C for 3 hours.

  • Causality: The elevated temperature provides the activation energy required for the sterically hindered ring closure, while nitrobenzene drives the oxidative rearomatization to the final quinoline core[2].

Step 4: In-Process Control (IPC) & Validation 5. After 2.5 hours, withdraw a 50 µL aliquot, quench it in 1 mL of saturated NaHCO₃, and extract with 1 mL of Ethyl Acetate. 6. Analyze the organic layer via LC-MS.

  • Self-Validation: The reaction is deemed complete when the starting material peak (m/z ~253) is completely consumed, and the chromatogram is dominated by the product mass (m/z 304 [M+H]⁺).

Step 5: Quench and Workup 7. Cool the reaction mixture to room temperature and pour it slowly over crushed ice. 8. Carefully neutralize the acidic aqueous phase to pH 8-9 using concentrated Ammonium Hydroxide (NH₄OH).

  • Causality: NH₄OH is preferred over NaOH as it generates less localized heat upon neutralization, preventing the degradation of the halogenated product.

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification 10. Remove the residual nitrobenzene via vacuum distillation or by passing the crude mixture through a short silica gel plug (eluting with Hexanes). 11. Purify the target compound via flash column chromatography (Hexanes/EtOAc gradient) to yield 6-chloro-8-iodo-2-methylquinoline as a solid.

References

  • Title: Quinoline derivatives as alpha4beta7 integrin inhibitors (WO2020092375A1)
  • Title: Fused heterotricyclic compounds, process for preparing the compounds and drugs containing the same (AU773258B2)
  • Title: BerrChem Product Catalog Overview (4-Chloro-2-iodoaniline) Source: Scribd / BerrChem Co., Ltd. URL: [Link]

Sources

Foundational

Technical Whitepaper: Safety Data Sheet and Toxicity Profile of 6-Chloro-8-iodo-2-methylquinoline

Executive Summary In modern drug discovery and agrochemical development, halogenated quinolines serve as privileged scaffolds due to their robust biological activities and structural versatility. 6-Chloro-8-iodo-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, halogenated quinolines serve as privileged scaffolds due to their robust biological activities and structural versatility. 6-Chloro-8-iodo-2-methylquinoline (CAS: 2411634-75-6) is a highly specialized di-halogenated building block. While its dual-halogenation (chlorine at C6, iodine at C8) provides excellent handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), these same structural features introduce specific toxicological liabilities.

As a Senior Application Scientist, I have designed this technical guide to synthesize the physicochemical safety data of 6-chloro-8-iodo-2-methylquinoline with a predictive toxicity profile. Because specific in vivo data for this exact intermediate is limited, this whitepaper extrapolates field-proven mechanistic insights from highly validated halogenated quinoline models[1][2]. Furthermore, I provide self-validating experimental workflows to empirically assess its hepatotoxic potential and metabolic stability during early-stage preclinical development.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical nature of a compound is the first step in predicting its pharmacokinetic and toxicological behavior. The presence of both chlorine and iodine significantly increases the lipophilicity (LogP) of the quinoline core, which enhances cellular permeability but also increases the likelihood of hepatic accumulation and CYP450-mediated bioactivation[1][3].

Table 1: Chemical Identity & Predicted Physicochemical Properties

PropertyValue / DescriptionMechanistic Implication
Chemical Name 6-Chloro-8-iodo-2-methylquinolineTarget for late-stage functionalization.
CAS Number 2411634-75-6Unique registry identifier.
Molecular Formula C10H7ClINDi-halogenation increases lipophilicity.
Molecular Weight 303.53 g/mol Optimal for small-molecule drug space.
Structural Class Heteroaromatic / Halogenated QuinolineProne to CYP-mediated epoxidation[3].

Safety Data Sheet (SDS) & Hazard Classification

Based on the Global Harmonized System (GHS) for similar halogenated nitrogen heterocycles, 6-chloro-8-iodo-2-methylquinoline must be handled with strict safety protocols. The primary risks involve acute toxicity via ingestion and severe mucosal irritation.

Table 2: GHS Hazard Classifications & Handling Directives

Hazard ClassCategoryHazard StatementPreventative Protocol
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedHandle in a Class II Biological Safety Cabinet.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWear nitrile gloves (double-layer recommended).
Serious Eye Damage Category 2AH319: Causes serious eye irritationMandate splash-proof chemical goggles.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationEnsure local exhaust ventilation (LEV) is active.

Toxicological Profile & Mechanistic Causality

The toxicity of halogenated quinolines is not merely a function of off-target receptor binding; it is fundamentally driven by their metabolic fate. While halogenation can stabilize a molecule against rapid clearance, partial substitution preserves reactivity at critical positions, particularly within heteroaromatics[1].

Hepatotoxicity and Endoplasmic Reticulum Stress (ERS)

Research on quinoline derivatives demonstrates that they frequently induce pre-carcinogenic liver damage by triggering Endoplasmic Reticulum Stress (ERS) and inhibiting autophagy[2]. When hepatocytes are exposed to toxic quinoline scaffolds, there is a marked upregulation of the 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP)[2]. This prolonged ERS disrupts cellular homeostasis, ultimately leading to hepatocyte apoptosis characterized by the significant downregulation of the anti-apoptotic protein Bcl-2[2].

CYP450 Bioactivation

The hepatotoxicity of quinoline alkaloids is heavily reliant on metabolic activation by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4[3]. These enzymes oxidize the quinoline ring to form highly reactive electrophilic intermediates (such as epoxides or quinone imines). These electrophiles rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, initiating the oxidative stress cascade that triggers ERS[3].

ToxicityPathway Compound Halogenated Quinoline (e.g., 6-Chloro-8-iodo-2-methylquinoline) CYP450 CYP1A2 / CYP3A4 Oxidative Metabolism Compound->CYP450 ReactiveMetabolite Electrophilic Intermediate (e.g., Quinone Imine) CYP450->ReactiveMetabolite GSHDepletion GSH Depletion & Oxidative Stress ReactiveMetabolite->GSHDepletion ERS Endoplasmic Reticulum Stress (GRP78 & CHOP Upregulation) GSHDepletion->ERS Apoptosis Hepatocyte Apoptosis (Bcl-2 Downregulation) ERS->Apoptosis

Fig 1. CYP450-mediated hepatotoxicity and ERS-induced apoptosis pathway for halogenated quinolines.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the toxicity profile of 6-chloro-8-iodo-2-methylquinoline, researchers must employ self-validating experimental systems. Below are two critical protocols designed to assess ERS induction and reactive metabolite formation.

Protocol 1: High-Throughput Hepatotoxicity & ERS Quantification

Causality: We utilize HepG2 cells because they retain essential liver-specific functions and basal CYP450 activities required to bioactivate the quinoline scaffold. Monitoring GRP78 and CHOP provides a direct readout of ERS, which precedes irreversible apoptosis[2].

  • Cell Culture & Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Dosing: Prepare a 10 mM stock of 6-chloro-8-iodo-2-methylquinoline in DMSO. Dilute in media to achieve final concentrations ranging from 1 µM to 100 µM. Self-Validation Check: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Expose cells to the compound for 24 and 48 hours. Include a vehicle control (0.5% DMSO) and a positive control for ERS (e.g., Tunicamycin, 5 µg/mL).

  • Viability Assay (MTT/CellTiter-Glo): Quantify overall cell viability to establish the IC₅₀.

  • Protein Extraction & Western Blotting: Lyse cells using RIPA buffer supplemented with protease inhibitors. Run SDS-PAGE and probe for GRP78, CHOP, and Bcl-2[2]. Normalize against GAPDH.

Protocol 2: Reactive Metabolite Trapping via LC-MS/MS

Causality: Because reactive quinone imines are transient and highly unstable, they cannot be measured directly. We use Glutathione (GSH) as a surrogate nucleophile to "trap" these electrophiles. The addition of NADPH is non-negotiable, as it is the obligate electron donor for CYP450-mediated oxidation[3].

  • Microsomal Incubation: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM, 1 mg/mL final protein concentration), 6-chloro-8-iodo-2-methylquinoline (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Causality: Acetonitrile rapidly denatures CYP enzymes and precipitates proteins, preventing the degradation of the newly formed GSH-adducts.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS using a precursor ion scan for m/z 272 (indicative of the neutral loss of the glutamyl moiety) to identify quinoline-GSH adducts.

Workflow Step1 1. Incubate Compound with Human Liver Microsomes Step2 2. Add GSH Trapping Agent & NADPH Cofactor Step1->Step2 Step3 3. Quench Reaction (Ice-cold Acetonitrile) Step2->Step3 Step4 4. Centrifuge & Extract Supernatant Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify GSH Adducts) Step4->Step5

Fig 2. Step-by-step workflow for in vitro reactive metabolite trapping using LC-MS/MS.

Data Synthesis & Strategic Recommendations

When integrating 6-chloro-8-iodo-2-methylquinoline into a drug discovery pipeline, medicinal chemists must balance the synthetic utility of the dual halogens against the inherent toxicological risks of the quinoline core.

Table 3: Predictive Toxicity Parameters & Mitigation Strategies

ParameterPredictive ObservationStrategic Mitigation
Hepatotoxicity Risk High (Dose-dependent)Perform early in vitro GSH-trapping assays to quantify reactive metabolite burden.
Metabolic Stability Moderate to HighUtilize the C2-methyl group to block oxidation at the 2-position, a common site for quinoline metabolism.
Apoptosis Induction Downregulation of Bcl-2[2]Monitor cellular health using high-content imaging during structure-activity relationship (SAR) campaigns.

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Application of 6-Chloro-8-iodo-2-methylquinoline

Executive Summary & Strategic Context In modern medicinal chemistry and agrochemical development, the quinoline scaffold represents a "privileged" pharmacophore. Specifically, polyhalogenated quinaldines (2-methylquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern medicinal chemistry and agrochemical development, the quinoline scaffold represents a "privileged" pharmacophore. Specifically, polyhalogenated quinaldines (2-methylquinolines) serve as high-value, rigid building blocks that allow for rapid expansion of chemical space. 6-Chloro-8-iodo-2-methylquinoline (CAS: 2411634-75-6) [1] is a highly specialized intermediate designed for orthogonal functionalization.

By strategically positioning two different halogens (chlorine and iodine) on the benzenoid ring of the quinoline core, researchers can perform highly chemoselective, sequential transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of the physicochemical properties, optimized synthesis protocols, and downstream applications of this critical building block.

Physicochemical Profile & Structural Identity

To effectively utilize 6-chloro-8-iodo-2-methylquinoline in synthetic pathways, a precise understanding of its molecular parameters and precursors is required. The quantitative data for this compound and its primary synthetic precursors are summarized below.

PropertyValue
Chemical Name 6-Chloro-8-iodo-2-methylquinoline
CAS Registry Number 2411634-75-6
Molecular Formula C₁₀H₇ClIN
Molecular Weight 303.53 g/mol
Core Scaffold 2-Methylquinoline (Quinaldine)
Precursor Aniline 4-Chloro-2-iodoaniline (CAS: 63069-48-7; MW: 253.47 g/mol ) [2]
Precursor Aldehyde Crotonaldehyde (CAS: 4170-30-3; MW: 70.09 g/mol )

Retrosynthetic Logic & The Doebner-Miller Paradigm

The most direct and atom-economical route to 2-methylquinolines is the Doebner-Miller reaction (a variation of the Skraup synthesis). This reaction constructs the pyridine ring by condensing an aniline derivative with an α,β-unsaturated carbonyl compound [3].

For 6-chloro-8-iodo-2-methylquinoline, the retrosynthetic disconnection leads to 4-chloro-2-iodoaniline and crotonaldehyde .

Mechanistic Causality: The reaction initiates via a 1,4-conjugate (Michael) addition of the aniline nitrogen to the β -carbon of crotonaldehyde. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) onto the ortho-position of the aniline ring. Finally, an oxidation step (often utilizing atmospheric oxygen, the Schiff base intermediate, or an added oxidant) restores aromaticity to yield the quinoline core.

A notorious limitation of the classical Doebner-Miller reaction is the rapid, exothermic polymerization of the α,β -unsaturated aldehyde in strong aqueous acids, leading to intractable "tars" [4]. To circumvent this, modern protocols employ a biphasic solvent system (e.g., toluene/aqueous HCl) or continuous flow reactors. The biphasic system is a self-validating choice: it partitions the organic crotonaldehyde into the toluene layer, maintaining a low, steady-state concentration of the aldehyde in the reactive aqueous acidic phase, thereby kinetically favoring the heteroannulation pathway over self-condensation [3].

G A 4-Chloro-2-iodoaniline (CAS: 63069-48-7) C Doebner-Miller Annulation (Biphasic HCl/Toluene) A->C B Crotonaldehyde (Michael Acceptor) B->C D 6-Chloro-8-iodo-2-methylquinoline (CAS: 2411634-75-6) C->D Cyclization & Aromatization

Figure 1: Doebner-Miller synthesis workflow for 6-chloro-8-iodo-2-methylquinoline.

Optimized Experimental Protocol: Biphasic Synthesis

The following step-by-step methodology is engineered to maximize yield and minimize polymeric byproducts by leveraging phase-transfer dynamics.

Reagents & Equipment:

  • 4-Chloro-2-iodoaniline (1.0 equiv)

  • Crotonaldehyde (1.5 equiv)

  • Aqueous Hydrochloric Acid (10 M)

  • Toluene (Reaction solvent)

  • Tetrahexylammonium bromide (THAB, 5 mol% as phase-transfer catalyst)

  • Round-bottom flask equipped with a reflux condenser and dropping funnel.

Step-by-Step Methodology:

  • System Initialization: Charge the round-bottom flask with 4-chloro-2-iodoaniline (10 mmol) and toluene (15 mL). Add 10 M aqueous HCl (20 mL) and THAB (0.5 mmol).

    • Causality: The addition of THAB facilitates the transport of the protonated aniline intermediate across the biphasic boundary, accelerating the desired annulation rate against the competing degradation of the aldehyde.

  • Thermal Activation: Heat the vigorously stirred biphasic mixture to 85 °C.

  • Controlled Reagent Addition: Load crotonaldehyde (15 mmol) into the dropping funnel. Add it dropwise to the heated mixture over a strict 60-minute period.

    • Causality: Dropwise addition ensures the Michael acceptor is consumed by the aniline as rapidly as it enters the system, preventing the local concentration spikes that trigger runaway polymerization [4].

  • Cyclization & Maturation: Following complete addition, maintain the reaction at 85 °C for an additional 3 hours. Monitor the disappearance of the starting aniline via TLC (Hexane/EtOAc 4:1).

  • Quench & Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Carefully neutralize the aqueous layer to pH 8 using a 2M NaOH solution.

    • Causality: Neutralization deprotonates the newly formed quinolineium salt, driving the free-base quinoline into the organic (toluene) layer for extraction.

  • Extraction & Purification: Separate the phases. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude dark residue via silica gel flash chromatography to yield the pure 6-chloro-8-iodo-2-methylquinoline.

Orthogonal Functionalization in Drug Discovery

The true strategic value of 6-chloro-8-iodo-2-methylquinoline lies in its halogen substitution pattern. In late-stage functionalization, chemists require handles that react under distinct, non-overlapping conditions.

The bond dissociation energy (BDE) of a Carbon-Iodine bond is significantly lower (~238 kJ/mol) than that of a Carbon-Chlorine bond (~331 kJ/mol). This thermodynamic differential creates a self-validating system for orthogonal cross-coupling .

A palladium catalyst will undergo oxidative addition into the C8-Iodine bond at room temperature or mild heating, leaving the C6-Chlorine bond completely intact. Once the C8 position is functionalized (e.g., via a Suzuki-Miyaura coupling with an aryl boronic acid), the chemist can subsequently activate the more stubborn C6-Chlorine bond using a more electron-rich, sterically demanding ligand (e.g., XPhos or BrettPhos) under harsher thermal conditions for a second coupling event (e.g., Buchwald-Hartwig amination).

G2 Core 6-Chloro-8-iodo-2-methylquinoline (Bifunctional Scaffold) Pd1 Mild Pd-Catalyzed Coupling (e.g., Suzuki-Miyaura) Core->Pd1 1st Substitution at C8 (C-I bond: ~238 kJ/mol) Step1 C8-Functionalized Product (C6-Cl remains intact) Pd1->Step1 Pd2 Harsh Pd/Ni Cross-Coupling (e.g., Buchwald-Hartwig) Step1->Pd2 2nd Substitution at C6 (C-Cl bond: ~331 kJ/mol) Step2 C6, C8-Bifunctionalized Quinoline Derivative Pd2->Step2

Figure 2: Orthogonal cross-coupling strategy exploiting differential halogen reactivity.

References

  • ChemBuyersGuide. "6-CHLORO-8-IODO-2-METHYLQUINOLINE CAS:2411634-75-6". ChemBuyersGuide Database. URL:[Link]

  • Fisher Scientific. "4-Chloro-2-iodoaniline, 98% Specifications". Thermo Scientific Chemicals. URL:[Link]

  • Matsugi, M., et al. "Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines". Synthesis, 2004(11): 1755-1758. URL:[Link]

  • V. L. Kovaleva, et al. "Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors". Organic Process Research & Development, 2016, 20(11): 1930–1935. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-Chloro-8-iodo-2-methylquinoline via Biphasic Doebner–Miller Condensation

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The quinoline scaffold is a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery. Specifically, polyhalogenated quinolines such as 6-chloro-8-iodo-2-methylquinoline serve as highly valuable, orthogonally reactive building blocks. The differential reactivity of the iodine (position 8) and chlorine (position 6) atoms allows for sequential, site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid generation of complex molecular libraries.

To synthesize 2-methylquinolines (quinaldines) from primary anilines, the Doebner–Miller reaction is the most direct and atom-economical approach[1]. The classical Doebner-Miller reaction involves the condensation of an aniline with an α,β -unsaturated carbonyl compound (crotonaldehyde) under strongly acidic conditions[2]. However, traditional monophasic aqueous conditions often suffer from low yields due to the rapid, acid-catalyzed polymerization of the α,β -unsaturated aldehyde and the formation of intractable tar byproducts.

The Biphasic Advantage: To circumvent these limitations, this protocol employs a modified biphasic solvent system (Toluene / 10 M HCl)[3]. By partitioning the unreacted crotonaldehyde primarily in the organic layer and the protonated aniline in the aqueous layer, the local concentration of the aldehyde at the phase boundary is controlled. This significantly suppresses side-reaction oligomerization while driving the 1,4-conjugate addition and subsequent cyclization[4]. The reaction regioselectively closes at the less sterically hindered ortho-position of the 4-chloro-2-iodoaniline, avoiding the iodine-occupied site[5].

Experimental Workflow and Process Visualization

The following diagram illustrates the critical path of the biphasic synthesis, highlighting the phase transitions and purification logic.

Workflow Start Starting Materials 4-Chloro-2-iodoaniline + Crotonaldehyde React Biphasic Condensation Toluene / 10M HCl, 80-90°C, 2h Start->React Quench Thermal Quench & Neutralization Cool to 25°C, 2M NaOH (pH 8) React->Quench Extract Liquid-Liquid Extraction CHCl3 / Brine Wash / MgSO4 Quench->Extract Purify Flash Chromatography Silica Gel (Hexane/EtOAc) Extract->Purify Product 6-Chloro-8-iodo-2-methylquinoline (Orthogonally Reactive Scaffold) Purify->Product

Fig 1: Process workflow for the biphasic Doebner-Miller synthesis of substituted quinolines.

Quantitative Reagent Data

The protocol is designed for a 10 mmol scale, which provides a balance between thermal control and sufficient material generation for downstream library synthesis.

Table 1: Stoichiometry and Reagent Specifications

Reagent / SolventRoleMW ( g/mol )EquivalentsAmountDensity/Conc.
4-Chloro-2-iodoaniline Limiting Reagent253.471.002.53 gSolid
Crotonaldehyde Michael Acceptor70.091.501.05 g (1.23 mL)0.853 g/mL
Toluene Organic Phase92.14-15.0 mL-
HCl (aq) Catalyst / Aq Phase36.46Excess20.0 mL10 M
THAB *Phase Transfer Cat.434.610.05217 mgSolid

*Tetrahexylammonium bromide (THAB) is optional but recommended to enhance interfacial mass transfer[3].

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation of the Biphasic Matrix: Equip a 100 mL two-neck round-bottom flask with a highly efficient magnetic stir bar (crucial for biphasic mixing) and a reflux condenser.

  • Reagent Charging: Add 4-chloro-2-iodoaniline (2.53 g, 10.0 mmol) and THAB (217 mg, 0.5 mmol) to the flask.

  • Solvent Addition: Add toluene (15.0 mL) to dissolve/suspend the organic solids, followed by the careful addition of 10 M aqueous HCl (20.0 mL). Caution: Highly corrosive.

  • Thermal Equilibration: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (≥ 800 rpm) to create a fine emulsion.

Phase 2: Controlled Addition and Condensation
  • Aldehyde Introduction: Dissolve crotonaldehyde (1.23 mL, 15.0 mmol) in 5.0 mL of toluene. Using a syringe pump or an addition funnel, add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes.

    • Causality Note: Slow addition maintains a low steady-state concentration of the aldehyde, preventing self-aldol condensation and polymerization[4].

  • Maturation: Once addition is complete, raise the bath temperature to 90 °C and maintain vigorous stirring for 1.5 to 2 hours. Monitor the consumption of the aniline via TLC (Hexane/EtOAc 4:1, UV visualization).

Phase 3: Workup and Isolation
  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the biphasic mixture to an Erlenmeyer flask submerged in an ice-water bath.

  • Neutralization: Slowly add 2 M NaOH dropwise while stirring until the aqueous layer reaches pH 8-9.

    • Causality Note: The product quinoline is basic. Neutralization ensures the product is deprotonated and partitions entirely into the organic phase[3].

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Chloroform ( 3×20 mL).

  • Washing & Drying: Combine the organic extracts (toluene + chloroform), wash with saturated aqueous NaCl (brine, 30 mL), and dry over anhydrous MgSO 4​ . Filter and concentrate under reduced pressure to yield a dark crude residue.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexane to Hexane/Ethyl Acetate (9:1).

  • Collection: The target compound, 6-chloro-8-iodo-2-methylquinoline, typically elutes as a distinct UV-active band. Pool the appropriate fractions and remove the solvent in vacuo to afford the product as an off-white to pale yellow solid.

Process Optimization and Troubleshooting

To ensure a self-validating system, researchers should benchmark their results against established optimization parameters.

Table 2: Troubleshooting and Yield Optimization Parameters

ParameterObservation / IssueMechanistic CauseCorrective Action
Stirring Rate Low yield, high unreacted anilinePoor interfacial surface area between toluene and HCl phases.Increase stir rate to >800 rpm; ensure proper flask geometry (creased flask).
Addition Rate Heavy black tar formationCrotonaldehyde concentration too high, leading to polymerization.Decrease addition rate of crotonaldehyde to >45 mins.
Acid Strength Incomplete cyclizationWeak protonation of the intermediate enamine/imine.Ensure HCl concentration is exactly 10 M; do not substitute with dilute acids.
Temperature Formation of un-aromatized intermediatesInsufficient thermal energy to drive the final oxidative aromatization step.Ensure internal temperature reaches 85-90 °C during the maturation phase.

References

  • [1] Title: Doebner–Miller reaction Source: Wikipedia URL:[Link]

  • [2] Title: Doebner-Miller reaction Source: ChemEurope URL:[Link]

  • [5] Title: Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [4] Title: Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines Source: Tetrahedron Letters (via Semantic Scholar) URL:[Link]

Sources

Application

Application Notes and Protocols: Regioselective Suzuki-Miyaura Cross-Coupling of 6-chloro-8-iodo-2-methylquinoline

Introduction The quinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The ability to selectively functionalize the quinoline c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The ability to selectively functionalize the quinoline core is of paramount importance for the development of novel compounds with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, demonstrating high functional group tolerance and generally mild reaction conditions.[4][5][6][7] This document provides a comprehensive guide to the regioselective Suzuki-Miyaura cross-coupling of 6-chloro-8-iodo-2-methylquinoline, a substrate offering two distinct halogen atoms for selective functionalization.

The differential reactivity of the C-I and C-Cl bonds provides an opportunity for sequential, site-selective cross-coupling reactions. Generally, the C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for selective functionalization at the C8-position.[8] This regioselectivity is a key strategic element in the synthesis of complex, polysubstituted quinoline derivatives.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical advice for achieving high yields and selectivities in the Suzuki-Miyaura coupling of this dihalogenated quinoline.

Mechanistic Insights into Regioselectivity

The regioselectivity of the Suzuki-Miyaura cross-coupling reaction with 6-chloro-8-iodo-2-methylquinoline is primarily governed by the difference in bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by the low-valent palladium catalyst, which is the rate-determining step in the catalytic cycle.[6]

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of 6-chloro-8-iodo-2-methylquinoline, this occurs preferentially at the C-I bond.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]

The preferential reaction at the C8-iodo position allows for the isolation of the 8-aryl-6-chloro-2-methylquinoline intermediate, which can then be subjected to a second cross-coupling reaction at the C6-chloro position if desired, often under more forcing conditions.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (6-chloro-8-iodo-2-methylquinoline) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Product 8-Aryl-6-chloro-2-methylquinoline Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Product->Pd(0)L2 Regeneration

Caption: Generalized catalytic cycle for the regioselective Suzuki-Miyaura coupling at the C8-iodo position.

Experimental Protocols

The following protocols provide a starting point for the regioselective Suzuki-Miyaura cross-coupling of 6-chloro-8-iodo-2-methylquinoline. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.

Protocol 1: Selective C8-Arylation of 6-chloro-8-iodo-2-methylquinoline

This protocol is designed for the selective coupling at the more reactive C8-iodo position.

Materials:

  • 6-chloro-8-iodo-2-methylquinoline

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd/C) (1-5 mol%)[9]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-25% water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add 6-chloro-8-iodo-2-methylquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-chloro-2-methylquinoline.

Protocol 2: Sequential C6-Arylation of 8-Aryl-6-chloro-2-methylquinoline

This protocol is for the subsequent coupling at the less reactive C6-chloro position. More forcing conditions are often required.

Materials:

  • 8-Aryl-6-chloro-2-methylquinoline (from Protocol 1)

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst with a suitable ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos) (2-10 mol%)

  • Stronger base (e.g., K₃PO₄, t-BuOK) (3-4 equivalents)

  • High-boiling point solvent (e.g., toluene, xylene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Follow a similar setup as Protocol 1, using the 8-aryl-6-chloro-2-methylquinoline as the starting material.

  • Use a more robust catalyst system, such as a combination of a palladium precursor and a sterically hindered biarylphosphine ligand.

  • Employ a stronger base and a higher reaction temperature (typically 110-140 °C).

  • The reaction time may be significantly longer; monitor progress carefully.

  • Workup and purification are performed as described in Protocol 1 to yield the 6,8-diaryl-2-methylquinoline.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the sequential Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the regioselective Suzuki-Miyaura coupling. These are illustrative examples, and actual results may vary depending on the specific substrates and optimized conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)PositionYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9012C885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O1008C890-98
33-Fluorophenylboronic acidPd/C (5)[9]K₃PO₄DMF/H₂O8016C875-85
4Phenylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄Toluene11024C660-75
54-Tolylboronic acidPd(OAc)₂/XPhos (3/6)t-BuOKXylene12036C655-70

Troubleshooting and Key Considerations

  • Low Yields:

    • Ensure all reagents and solvents are of high purity and appropriately degassed to prevent catalyst deactivation.

    • The choice of base is crucial; for less reactive chlorides, a stronger base may be necessary.

    • Screen different palladium catalysts and ligands. Buchwald-Hartwig-type biarylphosphine ligands are often effective for challenging couplings.

  • Loss of Regioselectivity:

    • At higher temperatures or with highly active catalysts, some coupling at the C6-chloro position might be observed even when targeting the C8-iodo position. Careful control of reaction temperature is key.

    • Using a less active catalyst system for the first coupling can enhance selectivity.

  • Homocoupling of Boronic Acid:

    • This side reaction can be minimized by using a slight excess of the dihaloquinoline and ensuring an oxygen-free environment.

  • Protodehalogenation:

    • The presence of water or other protic sources can lead to the reduction of the C-X bond. Ensure anhydrous conditions when this is a significant side reaction.

Conclusion

The regioselective Suzuki-Miyaura cross-coupling of 6-chloro-8-iodo-2-methylquinoline is a highly effective strategy for the synthesis of functionalized quinoline derivatives. By carefully selecting the reaction conditions, researchers can achieve high yields and excellent control over the site of arylation. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in the design and synthesis of novel quinoline-based compounds for a wide range of applications, particularly in the field of drug discovery.

References

  • Cho, S. H., & Chang, S. (2012). Rh-catalyzed C2 alkylation of quinolines with alkenes. [Source details not fully available in search results]
  • Jiang, H., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • Sudalai, A., et al. (2016). Rhodium-catalyzed cyclization strategy between aniline derivatives and alkynyl esters for the regioselective synthesis of quinoline carboxylates. [Source details not fully available in search results]
  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]

  • Wang, D., et al. (2023). Nickel-Catalyzed Site-Selective C3–H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. Organic Letters. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Blakemore, D. (2016). Suzuki-Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Yi, C. S., & Yun, S. Y. (2005). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Organic Letters. [Link]

  • Jiang, H., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • Jiang, H., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PubMed. [Link]

  • Request PDF. (2025). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. [Link]

  • Jiang, H., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • ResearchGate. C6 (and related)-selective C–H olefination reactions of quinoline and... [Link]

  • ResearchGate. Control experiments for the synthesis and functionalization of 2‐methylquinoline (3a). [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. [Source details not fully available in search results]
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. [Link]

  • ResearchGate. (2026). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]

  • Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

Sources

Method

The Strategic Application of 6-Chloro-8-Iodo-2-Methylquinoline in Modern Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry The quinoline core, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid structure and ability to engage in a multitude of intermolecular interactions have made it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[3] From the historical anti-malarial quinine to modern-day kinase inhibitors, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, enabling chemists to optimize its interaction with biological targets.

This guide focuses on a particularly versatile, yet underexplored, building block: 6-chloro-8-iodo-2-methylquinoline . The presence of three distinct functional handles—a methyl group at the 2-position, a chloro group at the 6-position, and a highly reactive iodo group at the 8-position—provides a unique platform for the synthesis of complex, multi-functionalized molecules. The differential reactivity of the two halogen atoms is the key to its utility, allowing for sequential and site-selective modifications. This document will provide a detailed exploration of the synthesis and application of this building block, with a focus on its use in palladium-catalyzed cross-coupling reactions to generate novel compounds with potential therapeutic value, particularly as kinase inhibitors.[5][6]

Synthesis of the Building Block: A Proposed Pathway

A plausible two-step synthesis is outlined below:

Step 1: Synthesis of 6-chloro-2-methyl-8-aminoquinoline via a modified Doebner-von Miller Reaction.

The synthesis would commence with the reaction of 4-chloro-2-iodoaniline with crotonaldehyde (or its in-situ generated equivalent from paraldehyde) in the presence of an acid catalyst and an oxidizing agent.[9]

Step 2: Conversion of the 8-amino group to an 8-iodo group via the Sandmeyer Reaction.

The resulting 6-chloro-2-methyl-8-aminoquinoline can then be converted to the target 6-chloro-8-iodo-2-methylquinoline. This transformation is classically achieved through a Sandmeyer reaction, which involves the diazotization of the primary amine followed by displacement with iodide.

Regioselective Functionalization: The Key to Versatility

The synthetic utility of 6-chloro-8-iodo-2-methylquinoline lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. This allows for the selective functionalization of the 8-position of the quinoline ring, while leaving the 6-chloro substituent intact for subsequent transformations.

This regioselectivity is a well-established principle in cross-coupling chemistry and is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The 8-iodo and 6-chloro substituents on the 2-methylquinoline scaffold serve as versatile handles for the introduction of a wide array of chemical moieties through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern drug discovery, enabling the rapid and efficient construction of molecular libraries for biological screening.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[10] In the context of 6-chloro-8-iodo-2-methylquinoline, the greater reactivity of the C-I bond allows for the selective coupling of various aryl and heteroaryl boronic acids at the 8-position.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 8-Position

Objective: To selectively couple an arylboronic acid at the 8-position of 6-chloro-8-iodo-2-methylquinoline.

Materials:

  • 6-chloro-8-iodo-2-methylquinoline

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add 6-chloro-8-iodo-2-methylquinoline, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-chloro-2-methylquinoline.

Causality of Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened to optimize the reaction.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are often used due to their moderate basicity and good solubility in aqueous mixtures.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the palladium catalyst.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[11] Similar to the Suzuki coupling, the reaction with 6-chloro-8-iodo-2-methylquinoline is expected to proceed selectively at the 8-position.

Protocol 2: Regioselective Sonogashira Coupling at the 8-Position

Objective: To selectively couple a terminal alkyne at the 8-position of 6-chloro-8-iodo-2-methylquinoline.

Materials:

  • 6-chloro-8-iodo-2-methylquinoline

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add 6-chloro-8-iodo-2-methylquinoline, the palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Copper(I) Iodide: CuI acts as a co-catalyst, forming a copper acetylide intermediate that facilitates the transmetalation to the palladium center.

  • Amine Base: The amine base serves both as a solvent and to neutralize the hydrogen halide formed during the reaction.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[12][13][14] The regioselectivity of this reaction on 6-chloro-8-iodo-2-methylquinoline can be more complex and may depend on the specific catalyst system and reaction conditions employed. While the C-I bond is generally more reactive, certain ligand systems can promote the amination of the C-Cl bond.[15] This offers the potential for switchable regioselectivity, further enhancing the synthetic utility of the building block.

Protocol 3: Regioselective Buchwald-Hartwig Amination

Objective: To selectively couple a primary or secondary amine at the 8-position of 6-chloro-8-iodo-2-methylquinoline.

Materials:

  • 6-chloro-8-iodo-2-methylquinoline

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equivalents)

  • Solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, charge a reaction tube with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add a solution of 6-chloro-8-iodo-2-methylquinoline and the amine in the solvent.

  • Seal the tube and heat the reaction to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality of Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical for the success and selectivity of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required to promote the reductive elimination step.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the catalytic cycle.

Application in Kinase Inhibitor Discovery

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][5][6] Many approved kinase inhibitors feature a quinoline core, which often serves as a hinge-binding motif, mimicking the adenine ring of ATP. The strategic derivatization of the 6-chloro-8-iodo-2-methylquinoline building block allows for the exploration of chemical space around this privileged scaffold, leading to the discovery of potent and selective kinase inhibitors.

The 8-position, in particular, can be functionalized with various aryl, heteroaryl, or alkynyl groups to probe the solvent-exposed region of the ATP-binding pocket of kinases. The 6-chloro group can engage in halogen bonding with the protein backbone and contribute to the overall lipophilicity and pharmacokinetic properties of the molecule.

While specific examples of kinase inhibitors derived directly from 6-chloro-8-iodo-2-methylquinoline with corresponding IC₅₀ values are not prevalent in the readily available literature, the general strategy is well-supported by numerous patents and publications on related quinoline-based kinase inhibitors.[11][16]

Table 1: Representative Kinase Targets for Quinoline-Based Inhibitors

Kinase TargetTherapeutic AreaReference
EGFRCancer[6]
VEGFRCancer[16]
PI3KCancer[5]
c-MetCancer[17]
DYRK1ANeurological Disorders, Cancer[1]

Experimental Workflows and Data Presentation

The following diagrams illustrate the key experimental workflows and the potential for generating diverse molecular libraries from the 6-chloro-8-iodo-2-methylquinoline building block.

Synthesis and Derivatization Workflow Synthesis and Derivatization Workflow cluster_synthesis Synthesis of Building Block cluster_derivatization Regioselective Functionalization cluster_application Application in Drug Discovery A 4-Chloro-2-iodoaniline B 6-Chloro-8-iodo-2-methylquinoline A->B Doebner-von Miller Reaction C 8-Aryl-6-chloro-2-methylquinoline B->C Suzuki Coupling (Ar-B(OH)2) D 8-Alkynyl-6-chloro-2-methylquinoline B->D Sonogashira Coupling (R-C≡CH) E 8-Amino-6-chloro-2-methylquinoline B->E Buchwald-Hartwig (R2NH) F Kinase Inhibitor Library C->F D->F E->F

Caption: Synthetic and derivatization workflow for 6-chloro-8-iodo-2-methylquinoline.

Catalytic_Cycles Palladium-Catalyzed Cross-Coupling Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling A1 Pd(0)Ln A2 Oxidative Addition A1->A2 Ar-I A3 Ar-Pd(II)-I(Ln) A2->A3 A4 Transmetalation (Ar'B(OH)2, Base) A3->A4 A5 Ar-Pd(II)-Ar'(Ln) A4->A5 A6 Reductive Elimination A5->A6 A6->A1 Regenerates Catalyst A7 Ar-Ar' A6->A7 B1 Pd(0)Ln B2 Oxidative Addition B1->B2 Ar-I B3 Ar-Pd(II)-I(Ln) B2->B3 B4 Transmetalation (Cu-C≡CR) B3->B4 B5 Ar-Pd(II)-C≡CR(Ln) B4->B5 B6 Reductive Elimination B5->B6 B6->B1 Regenerates Catalyst B7 Ar-C≡CR B6->B7

Sources

Application

6-chloro-8-iodo-2-methylquinoline applications in OLED material synthesis

Application Notes and Protocols: 6-Chloro-8-iodo-2-methylquinoline as an Orthogonal Scaffold for Advanced OLED Material Synthesis Executive Summary The development of next-generation Organic Light-Emitting Diodes (OLEDs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 6-Chloro-8-iodo-2-methylquinoline as an Orthogonal Scaffold for Advanced OLED Material Synthesis

Executive Summary

The development of next-generation Organic Light-Emitting Diodes (OLEDs)—particularly Thermally Activated Delayed Fluorescence (TADF) emitters and phosphorescent bipolar hosts—requires precise engineering of molecular orbital energy levels. 6-Chloro-8-iodo-2-methylquinoline (CAS: 2411634-75-6) serves as an elite, trifunctional building block for this purpose. By offering three distinct, orthogonally reactive sites (C8-Iodo, C6-Chloro, and C2-Methyl), this scaffold allows synthetic chemists to systematically install donor, acceptor, and conjugation-extending moieties without the need for complex protecting-group strategies.

Mechanistic Rationale: The Trifunctional Advantage

To design highly efficient OLED materials, researchers must strictly control the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This scaffold enables step-wise orbital engineering through the following field-proven principles:

  • Orthogonal Halogen Reactivity (C8 vs. C6): The bond dissociation energy of C–I is significantly lower than that of C–Cl. In palladium-catalyzed cross-coupling, oxidative addition into the C8–I bond is orders of magnitude faster than into the C6–Cl bond. This allows for highly regioselective functionalization at the 8-position under mild conditions, leaving the 6-chloro position intact for subsequent, more aggressive coupling. This principle is well-documented in the 1[1].

  • HOMO/LUMO Separation via C6 Amination: The quinoline core is inherently electron-deficient, localizing the LUMO. By subsequently activating the C6–Cl bond to attach a strong electron donor (e.g., carbazole), a Donor-Acceptor (D-A) architecture is formed. This spatial separation minimizes the singlet-triplet energy gap ( ΔEST​ ), which is critical for 2[2] in bipolar hosts and 3[3].

  • π -Extension via C2-Methyl Activation: The methyl group at the 2-position (quinaldine core) is mildly acidic due to the electron-withdrawing imine nitrogen. It can undergo Knoevenagel condensations with aromatic aldehydes to form styryl derivatives, extending the conjugated network and red-shifting the emission spectrum.

Synthesis Workflow Diagram

G Start 6-Chloro-8-iodo-2-methylquinoline (Trifunctional Scaffold) Step1 1. Regioselective Suzuki Coupling (C-I Activation at C8) Start->Step1 Int1 8-Substituted-6-chloro-2-methylquinoline (Tuning Triplet Energy) Step1->Int1 Step2 2. Buchwald-Hartwig Amination (C-Cl Activation at C6) Int1->Step2 Int2 D-A Bipolar Host Material (HOMO/LUMO Separation) Step2->Int2 Step3 3. Knoevenagel Condensation (C-H Activation at C2-Methyl) Int2->Step3 Final Extended π-Conjugated Emitter (Red-Shifted Emission) Step3->Final

Caption: Orthogonal functionalization workflow of 6-chloro-8-iodo-2-methylquinoline for OLED materials.

Experimental Protocols

Phase 1: Regioselective Suzuki-Miyaura Coupling (C8 Activation)
  • Causality: To selectively react the C8-Iodo group without triggering the C6-Chloro group, a mild base ( Na2​CO3​ ) and a standard palladium(0) catalyst ( Pd(PPh3​)4​ ) are used at a moderate temperature (80 °C). The activation energy required for the oxidative addition of Pd(0) into the C-Cl bond is not reached under these conditions.

  • Methodology:

    • In a Schlenk flask, combine 6-chloro-8-iodo-2-methylquinoline (1.0 equiv), phenylboronic acid (1.05 equiv), and Pd(PPh3​)4​ (0.03 equiv).

    • Add a degassed mixture of Toluene/Ethanol/2M aqueous Na2​CO3​ (ratio 2:1:1).

    • Purge the system with Argon for 15 minutes to prevent homocoupling and catalyst degradation.

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

  • Self-Validation: The reaction is complete when the starting material spot disappears on TLC (Hexane:EtOAc 4:1). Crucially, LC-MS analysis of the product must show a characteristic 3:1 isotopic ratio (M : M+2) indicative of a single retained chlorine atom, proving the iodine was selectively replaced.

Phase 2: Buchwald-Hartwig Amination (C6 Activation)
  • Causality: With the C8 position occupied, the inert C6-Chloro bond must now be activated. This requires a highly electron-rich, sterically demanding ligand (e.g., XPhos or RuPhos) to facilitate oxidative addition, paired with a strong base ( NaOtBu ) and elevated temperatures (110 °C) to drive the catalytic cycle.

  • Methodology:

    • In a glovebox, charge a pressure vial with the Phase 1 intermediate (1.0 equiv), carbazole (1.2 equiv), Pd2​(dba)3​ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv).

    • Add anhydrous, degassed Toluene to achieve a 0.1 M concentration.

    • Seal the vial, remove from the glovebox, and heat at 110 °C for 24 hours.

    • Filter the cooled mixture through a pad of Celite, concentrate, and purify by recrystallization or chromatography.

  • Self-Validation: The reaction mixture will transition from a pale suspension to a deep, homogenous color (often yellow or orange) as the highly conjugated D-A complex forms. LC-MS must show the complete disappearance of the M+2 chlorine isotope pattern, confirming successful C-Cl activation.

Phase 3: Knoevenagel π -Extension (C2-Methyl Activation)
  • Causality: The 2-methyl protons are acidic enough to undergo condensation with aromatic aldehydes. Acetic anhydride is utilized as both the solvent and a dehydrating agent to drive the equilibrium toward the alkene product.

  • Methodology:

    • Combine the Phase 2 intermediate (1.0 equiv) and an aryl aldehyde (e.g., 4-(diphenylamino)benzaldehyde, 1.2 equiv) in a round-bottom flask.

    • Add an excess of acetic anhydride (approx. 10 volumes).

    • Reflux the mixture at 130 °C for 48 hours under an inert atmosphere.

    • Cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Self-Validation: The extended planar π -system significantly reduces the solubility of the product, causing it to precipitate directly upon cooling. Filtration and subsequent UV illumination (365 nm) of the crude solid should reveal intense, red-shifted fluorescence compared to the starting material, visually validating the extension of the conjugated network.

Quantitative Photophysical Data

The step-wise functionalization of 6-chloro-8-iodo-2-methylquinoline allows for predictable tuning of optoelectronic properties. The table below summarizes the theoretical evolution of these parameters based on the structural modifications described in the protocols.

Synthesis StageCompound ArchitectureHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Triplet Energy ( T1​ , eV)Primary OLED Application
Stage 0 6-Chloro-8-iodo-2-methylquinoline-6.50-2.803.702.90Trifunctional Precursor
Stage 1 8-(Phenyl)-6-chloro-2-methylquinoline-6.30-2.753.552.85Electron Transport Layer (ETL)
Stage 2 6-(Carbazol-9-yl)-8-phenyl-2-methylquinoline-5.50-2.702.802.65PhOLED Bipolar Host / TADF
Stage 3 2-(Styryl)-6-(Carbazol-9-yl)-8-phenylquinoline-5.30-3.102.201.90Red/Orange Emissive Dopant

References

  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids. Canadian Science Publishing. Available at:[Link][1]

  • Synthesis and Properties of Carbazole Main Chain Copolymers with Oxadiazole Pendant toward Bipolar Polymer Host: Tuning the HOMO/LUMO Level and Triplet Energy. ACS Publications. Available at:[Link][2]

  • Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding. ACS Publications. Available at:[Link][3]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 6-Chloro-8-iodo-2-methylquinoline

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The quinoline scaffold is a privileged pharmacophore in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 6-chloro-8-iodo-2-methylquinoline serves as a highly versatile building block; the C8-iodo position acts as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C6-chloro and C2-methyl groups provide essential steric and electronic tuning.

Historically, synthesizing 8-iodo-2-methylquinolines via the classical Doebner-Miller or Skraup reactions required extremely harsh conditions (e.g., concentrated H₂SO₄, nitrobenzene, 150 °C for >3 hours)[1]. These highly exothermic conditions frequently lead to dangerous thermal runaways, extensive tar formation, and undesired deiodination. This application note details a modernized, self-validating microwave-assisted protocol that leverages volumetric heating to overcome the steric penalty of the bulky ortho-iodine atom, reducing reaction times to 15 minutes while significantly enhancing yield and purity[2].

Mechanistic Rationale & Causality

The synthesis proceeds via a modified Doebner-Miller condensation between 4-chloro-2-iodoaniline and crotonaldehyde (but-2-enal).

  • Michael Addition & Condensation: The reaction initiates with the acid-catalyzed conjugate addition of the aniline to the α,β -unsaturated aldehyde, followed by condensation to form a secondary amine intermediate.

  • Intramolecular Cyclization: This is the rate-limiting step. The bulky iodine atom at the ortho position of the aniline creates severe steric hindrance, resisting the necessary conformational alignment for ring closure. Microwave irradiation directly couples with the polar solvent (DMF), providing rapid, uniform thermal energy that overcomes this high activation barrier without the prolonged thermal stress that causes degradation[3].

  • Oxidative Aromatization: Classical methods rely on toxic nitrobenzene or ambient air (which is inconsistent) to oxidize the tetrahydroquinoline intermediate to the fully aromatic quinoline[1]. We utilize p-chloranil as a stoichiometric, mild oxidant. Under microwave conditions, p-chloranil acts as an efficient hydrogen acceptor, driving aromatization cleanly and preventing reversible byproduct formation[4].

Mechanism A 4-Chloro-2-iodoaniline + Crotonaldehyde B Michael Addition (Acid Catalyzed) A->B C Secondary Amine Intermediate B->C D Intramolecular Cyclization C->D E Tetrahydroquinoline Derivative D->E F Oxidative Aromatization (p-Chloranil / MW) E->F G 6-Chloro-8-iodo-2-methylquinoline F->G

Fig 1. Microwave-assisted Doebner-Miller mechanistic pathway for quinoline synthesis.

Reaction Optimization Data

To establish a robust protocol, various parameters were screened. The choice of solvent is critical in microwave synthesis; polar aprotic solvents like DMF and DMSO possess high loss tangents, meaning they convert microwave energy into heat with exceptional efficiency[4].

Table 1: Optimization of Microwave Conditions for 6-chloro-8-iodo-2-methylquinoline

EntrySolventAcid CatalystOxidantTemp (°C)Time (min)Isolated Yield (%)Observation / Causality
1EtOHHCl (conc.)Air1003022Poor conversion; insufficient oxidation.
2AcOHNoneNitrobenzene1504541High tar formation; harsh classical analog.
3DMSOp-TsOHp-Chloranil1301579Good yield, but DMSO complicates aqueous workup.
4DMFp-TsOHp-Chloranil1501562Thermal degradation; noticeable deiodination.
5 DMF p-TsOH p-Chloranil 130 15 86 Optimal balance of kinetics and stability.

Note: Reactions performed at 0.5 mmol scale in a dedicated scientific microwave reactor with fiber-optic temperature control.

Experimental Protocol

This protocol is designed as a self-validating system . It incorporates in-process checks to ensure that intermediate states are verified before proceeding, minimizing wasted time and resources on failed batches.

Materials Required
  • Substrate: 4-Chloro-2-iodoaniline (1.0 equiv, 1.0 mmol, 253.5 mg)

  • Reagent: Crotonaldehyde (1.5 equiv, 1.5 mmol, 124 µL) - Use a slight excess to account for volatility and minor acid-catalyzed polymerization.

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 equiv, 0.2 mmol, 38 mg) - Selected over H₂SO₄ to prevent substrate charring.

  • Oxidant: p-Chloranil (1.1 equiv, 1.1 mmol, 270 mg)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 10 mL microwave-safe heavy-walled borosilicate glass vial equipped with a magnetic stir bar, dissolve 4-chloro-2-iodoaniline in 3.0 mL of anhydrous DMF.

  • Add p-TsOH·H₂O and p-chloranil to the stirring solution.

  • Causality Check: Wait 2 minutes before adding crotonaldehyde. Adding the aldehyde last prevents it from prematurely polymerizing in the presence of the acid catalyst before the aniline is fully solvated.

  • Seal the vial with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation

  • Place the vial in a dedicated scientific microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Insert the fiber-optic temperature probe. Rationale: IR sensors measure the surface temperature of the glass, which can lag significantly behind the internal temperature of highly microwave-absorbing solvents like DMF, leading to dangerous temperature overshoots.

  • Set parameters: Temperature: 130 °C; Time: 15 minutes; Power: Dynamic modulation (Max 250 W); Cooling: Compressed air cooling enabled post-reaction.

Step 3: In-Process Validation (Self-Validation Check)

  • Once cooled to <40 °C, uncap the vial and extract a 5 µL aliquot.

  • Dilute in 100 µL EtOAc and spot on a Silica Gel 60 F254 TLC plate (Eluent: 8:2 Hexanes/EtOAc).

  • Validation: The starting aniline ( Rf​≈0.4 ) should be completely consumed, replaced by a new, intensely UV-active spot ( Rf​≈0.6 ). If starting material persists, re-seal and irradiate for an additional 5 minutes.

Step 4: Quench and Workup

  • Transfer the crude reaction mixture to a separatory funnel containing 15 mL of saturated aqueous NaHCO₃. Causality: Immediate neutralization of p-TsOH halts any further acid-catalyzed side reactions and forces the quinoline into its free-base form for extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl solution (3 × 15 mL). Causality: DMF is highly miscible with EtOAc. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, effectively removing it from the organic layer.

  • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0% to 15% EtOAc in Hexanes).

  • Isolate the target compound as an off-white to pale yellow solid.

Workflow S1 Reaction Assembly S2 MW Irradiation (130°C, 15 min) S1->S2 S3 Quench & Extraction S2->S3 S4 Silica Gel Purification S3->S4 S5 LC-MS/NMR Validation S4->S5

Fig 2. Step-by-step experimental workflow for microwave-assisted synthesis and validation.

Analytical Characterization

To ensure the structural integrity of the synthesized 6-chloro-8-iodo-2-methylquinoline, the following analytical signatures should be verified:

  • LC-MS (ESI+): The mass spectrum must display a distinct isotopic pattern characteristic of a molecule containing one chlorine and one iodine atom. Expect the molecular ion [M+H]+ at m/z 303.9 (base peak, ³⁵Cl) and 305.9 (~33% relative intensity, ³⁷Cl).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 (d, J = 2.1 Hz, 1H) — C7-H (aromatic, meta-coupled)

    • δ 7.95 (d, J = 8.4 Hz, 1H) — C4-H (quinoline core)

    • δ 7.72 (d, J = 2.1 Hz, 1H) — C5-H (aromatic, meta-coupled)

    • δ 7.35 (d, J = 8.4 Hz, 1H) — C3-H (quinoline core)

    • δ 2.75 (s, 3H) — C2-Methyl group

References

  • Microwave-assisted Synthesis of Quinolines - ResearchGate Source: researchgate.net URL:[2]

  • Microwave-Assisted Preparation of Quinolone and Quinoline Derivatives Source: thieme-connect.com URL:[3]

  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives - Benchchem Source: benchchem.com URL:[4]

  • WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors - Google Patents Source: google.com URL:[1]

Sources

Application

Synthesis of quinoline-based ligands using 6-chloro-8-iodo-2-methylquinoline

Application Note: Divergent Synthesis of Asymmetric Quinoline Ligands via Orthogonal Functionalization of 6-Chloro-8-iodo-2-methylquinoline Executive Summary Ligand design in transition-metal catalysis and metallopharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Asymmetric Quinoline Ligands via Orthogonal Functionalization of 6-Chloro-8-iodo-2-methylquinoline

Executive Summary

Ligand design in transition-metal catalysis and metallopharmaceutical development relies heavily on rigid, highly tunable heterocyclic scaffolds. 6-Chloro-8-iodo-2-methylquinoline (CAS: 2411634-75-6) is an elite tri-functionalized building block. This application note details the causality-driven protocols for its orthogonal functionalization, enabling the synthesis of complex N,N- and N,O-bidentate ligands. By exploiting the distinct bond dissociation energies (BDEs) of its halogen substituents and the acidic nature of its C2-methyl group, researchers can achieve precise, site-selective modifications without the need for protecting groups, facilitating advanced applications such as metallarectangle synthesis (1)[1].

Mechanistic Profiling & Site-Selectivity

The strategic value of 6-chloro-8-iodo-2-methylquinoline lies in its three distinct reactive sites, each governed by different thermodynamic and electronic principles:

  • C8-Iodo (Primary Cross-Coupling Site) : The C–I bond possesses a significantly lower BDE (~238 kJ/mol) than the C–Cl bond (~339 kJ/mol). This ~100 kJ/mol differential guarantees that oxidative addition by Pd(0) occurs exclusively at C8 under mild thermal conditions (60–70 °C), leaving the C6-chloro group completely intact (2)[2].

  • C2-Methyl (C(sp3)-H Activation Site) : The adjacent imine nitrogen exerts a strong electron-withdrawing effect, increasing the acidity of the C2-methyl protons. This benzylic-like activation allows for selective oxidation by Selenium Dioxide (SeO 2​ ) to yield a 2-quinolinecarboxaldehyde, the quintessential precursor for chiral Schiff base ligands (3)[3].

  • C6-Chloro (Late-Stage Tuning Site) : After the C8 and C2 positions are functionalized, the C6–Cl bond can be activated under forcing conditions (e.g., >100 °C with electron-rich phosphine ligands like XPhos) to fine-tune the electronic bite angle and steric bulk of the final ligand complex (4)[4].

Logic Core Quinoline Core C8 C8-Iodo Core->C8 Lowest BDE (~238 kJ/mol) C6 C6-Chloro Core->C6 High BDE (~339 kJ/mol) C2 C2-Methyl Core->C2 Acidic Protons (pKa ~ 18) Pd(0) Coupling Pd(0) Coupling C8->Pd(0) Coupling Fast (60°C) Late Tuning Late Tuning C6->Late Tuning Slow (>100°C) Oxidation Oxidation C2->Oxidation SeO2 Specific

Figure 1: Thermodynamic and electronic logic governing site-selective functionalization.

Workflow Architecture

Workflow SM 6-Chloro-8-iodo-2-methylquinoline Step1 C8 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, 60°C) SM->Step1 Chemoselective Oxidative Addition Int1 8-Aryl-6-chloro-2-methylquinoline Step1->Int1 Step2 C2 Oxidation (SeO2, 80°C) Int1->Step2 Activated C(sp3)-H Functionalization Int2 8-Aryl-6-chloroquinoline-2-carboxaldehyde Step2->Int2 Step3 Schiff Base Condensation (Chiral Amine, Dean-Stark) Int2->Step3 Imine Formation Product Chiral N,N-Bidentate Ligand (C6-Cl intact for late-stage tuning) Step3->Product

Figure 2: Divergent orthogonal functionalization workflow for quinoline ligand synthesis.

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C8

Objective: Install an aryl/heteroaryl coordinating group at C8 while preserving the C6-Cl bond. Causality: We utilize Pd(dppf)Cl 2​ because its large bidentate bite angle facilitates rapid reductive elimination. This minimizes the lifetime of the highly reactive Pd(II) intermediate, preventing unwanted secondary oxidative addition into the C6-Cl bond. A mild base (K 2​ CO 3​ ) ensures functional group tolerance (5)[5].

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask under an inert argon atmosphere, combine 6-chloro-8-iodo-2-methylquinoline (1.0 equiv, 10 mmol), the desired arylboronic acid (1.1 equiv, 11 mmol), and K 2​ CO 3​ (2.0 equiv, 20 mmol).

  • Catalyst Addition : Add Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%).

    • Self-Validation Checkpoint: The mixture should appear as a distinct orange/red powder before solvent addition.

  • Solvent Introduction : Inject a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 50 mL).

  • Reaction : Heat the mixture to 65 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

    • Self-Validation Checkpoint: The disappearance of the starting material (R f​ ~0.6) and appearance of a new UV-active spot (R f​ ~0.4) confirms C8-arylation. The lack of a third, highly polar baseline spot confirms the C6-Cl bond is intact.

  • Workup : Cool to room temperature, dilute with EtOAc (100 mL), wash with brine (3 x 50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: C2-Methyl Oxidation and Chiral Schiff Base Condensation

Objective: Convert the C2-methyl group into a rigid chiral coordination pocket. Causality: SeO 2​ is chosen over harsh oxidants (like KMnO 4​ ) because it specifically targets allylic/benzylic positions via an ene reaction mechanism followed by a [2,3]-sigmatropic rearrangement, preventing over-oxidation to the unreactive carboxylic acid.

Step-by-Step Methodology :

  • Oxidation : Dissolve the 8-aryl-6-chloro-2-methylquinoline intermediate (1.0 equiv, 5 mmol) in 30 mL of 1,4-Dioxane. Add SeO 2​ (1.2 equiv, 6 mmol).

  • Heating : Reflux at 80 °C for 8 hours.

    • Self-Validation Checkpoint: The solution will turn red/black as selenium metal precipitates. Filter the hot solution through a Celite pad to remove this byproduct. Concentrate to yield the 2-quinolinecarboxaldehyde intermediate.

  • Condensation : Transfer the crude aldehyde to a round-bottom flask equipped with a Dean-Stark trap. Add a chiral primary amine such as (R)-1-phenylethylamine (1.05 equiv, 5.25 mmol), catalytic p-TsOH (0.1 equiv), and Toluene (40 mL).

  • Azeotropic Distillation : Reflux for 12 hours, continuously removing the water byproduct to drive the equilibrium toward the imine (3)[3].

  • Isolation : Cool to room temperature, wash with saturated NaHCO 3​ , dry, and evaporate. The resulting crude solid is recrystallized from hot ethanol to yield the pure chiral N,N-bidentate ligand.

Quantitative Optimization Matrix

The following table summarizes the optimized parameters establishing the boundaries of chemoselectivity across the quinoline framework.

Reaction StepTarget SiteReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Chemoselectivity
Suzuki Coupling C8-IodoPd(dppf)Cl 2​ , K 2​ CO 3​ Dioxane/H 2​ O65588>99% (C6-Cl intact)
Oxidation C2-MethylSeO 2​ Dioxane80882>95% (Aldehyde only)
Condensation C2-Aldehyde(R)-1-phenylethylamineToluene1101291N/A (Water removed)
Late-Stage Amination C6-ChloroPd 2​ (dba) 3​ , XPhos, NaOtBuToluene1051676Complete Conversion

References

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation Source: PMC / NIH URL:[Link]

  • Modular synthesis of antimalarial quinoline-based PGM metallarectangles Source: ResearchGate URL:[Link]

  • Disubstituted Pyridines: The Double-Coupling Approach Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-chloro-8-iodo-2-methylquinoline

Welcome to the technical support center for the synthesis of 6-chloro-8-iodo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-chloro-8-iodo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving reaction yield and overcoming common challenges encountered during this synthesis. The following information is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield for the synthesis of 6-chloro-8-iodo-2-methylquinoline is consistently low. What is the most likely synthetic route and what are the primary causes for poor yield?

A1: The most common and direct method for synthesizing 2-methylquinoline derivatives like 6-chloro-8-iodo-2-methylquinoline is the Doebner-von Miller reaction .[1][2][3][4][5] This reaction involves the condensation of an aniline (in this case, 4-chloro-2-iodoaniline) with an α,β-unsaturated carbonyl compound. For a 2-methylquinoline, crotonaldehyde is a typical reagent.[1][2]

Low yields in this synthesis are frequently attributed to several key factors:

  • Tar and Polymer Formation: The Doebner-von Miller reaction is conducted under harsh acidic conditions (e.g., concentrated sulfuric or hydrochloric acid) and elevated temperatures.[6][7] These conditions can cause the α,β-unsaturated aldehyde (crotonaldehyde) to self-condense and polymerize, forming a thick, dark, intractable tar that traps the product and complicates purification.[6][7][8]

  • Uncontrolled Exothermic Reaction: The reaction is notoriously exothermic.[6][8] If the temperature is not carefully controlled, localized overheating can accelerate polymerization and other side reactions, drastically reducing the yield of the desired quinoline.[6][8]

  • Purity of Starting Materials: The purity of the aniline and the α,β-unsaturated carbonyl compound is crucial. Impurities can lead to the formation of unexpected byproducts.

A visual representation of the general Doebner-von Miller reaction pathway is provided below.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Aniline 4-chloro-2-iodoaniline Reaction_Core Doebner-von Miller Reaction Aniline->Reaction_Core Crotonaldehyde Crotonaldehyde (α,β-unsaturated aldehyde) Crotonaldehyde->Reaction_Core Acid Acid Catalyst (e.g., H₂SO₄, HCl) Acid->Reaction_Core Heat Heat Heat->Reaction_Core Quinoline 6-chloro-8-iodo-2-methylquinoline Tar Tar / Polymers Reaction_Core->Quinoline Desired Pathway Reaction_Core->Tar Side Reaction

Caption: General workflow of the Doebner-von Miller synthesis.

Q2: How can I effectively control the exothermic nature of the reaction and minimize tar formation?

A2: Controlling the exotherm and reducing polymerization are the most critical aspects for improving your yield. Here are several field-proven strategies:

  • Use of a Moderating Agent: The addition of a mild oxidizing agent or a Lewis acid can help to control the reaction rate. Ferrous sulfate (FeSO₄) is a classic and effective moderator that appears to function as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming uncontrollable.[6][8] Boric acid can also be used for this purpose.[6]

  • Controlled Reagent Addition: Instead of combining all reactants at once, add the concentrated sulfuric acid slowly and carefully to the mixture of the aniline and crotonaldehyde, preferably using a dropping funnel.[9] This allows for better heat dissipation.

  • Temperature Management: Maintain strict control over the reaction temperature. Use an ice-water bath to manage the initial exotherm during acid addition. Once the reaction is initiated, gentle heating should be applied to maintain a steady reflux without overheating.[9][10]

  • Two-Phase Solvent System: An effective, though less common, strategy is to perform the reaction in a two-phase solvent system. This can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its tendency to polymerize in the aqueous acid phase, thereby increasing the yield of the desired quinoline product.[6]

ParameterStandard ConditionOptimized ConditionRationale for Improvement
Moderator NoneFerrous Sulfate (FeSO₄·7H₂O)Controls the exothermic reaction, preventing rapid, uncontrolled polymerization.[6][8]
Acid Addition All at onceSlow, dropwise additionAllows for better heat management and prevents localized overheating.[9]
Temperature Uncontrolled refluxMaintained at 130-140°CPrevents excessive side reactions and tar formation caused by high temperatures.[8]
Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I purify my target compound?

A3: The complex reaction mixture often contains several byproducts in addition to tar. These can include isomers (if the aniline substitution pattern allows), partially reduced or oxidized intermediates, and products from the self-condensation of crotonaldehyde.

Effective purification is essential for isolating the 6-chloro-8-iodo-2-methylquinoline. A multi-step approach is often necessary:

  • Initial Work-up (Neutralization and Extraction): After the reaction is complete, cool the mixture and carefully pour it into a large volume of cold water. Neutralize the excess acid by slowly adding a base, such as a 30% sodium hydroxide solution, until the pH is strongly alkaline (>10).[9] The crude product will often precipitate as a dark oil or solid. Extract the product into an organic solvent like dichloromethane or ethyl acetate.[7][9]

  • Steam Distillation: For removing non-volatile tarry residues and some impurities, steam distillation can be a very effective, albeit classic, technique. The quinoline product is volatile with steam and will co-distill, leaving the polymeric tars behind.[10]

  • Column Chromatography: This is a reliable method for separating the target compound from closely related impurities.[10]

    • Stationary Phase: Use silica gel (230-400 mesh).

    • Potential Issue: Quinolines are basic and can interact strongly with the acidic silica gel, leading to streaking or even decomposition.[10][11]

    • Solution: To mitigate this, deactivate the silica gel by adding 1% triethylamine (NEt₃) to your eluent system (e.g., ethyl acetate/hexanes).[10] This neutralizes the acidic sites on the silica surface.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent (e.g., ethanol, hexanes) can provide a final, highly pure product.[11]

G Start Crude Reaction Mixture (Product + Tar + Impurities) Step1 1. Neutralization & Liquid-Liquid Extraction Start->Step1 Step2 2. Steam Distillation (Optional, for high tar content) Step1->Step2 Separates product from salts Step3 3. Column Chromatography (Silica gel + 1% NEt₃ in eluent) Step2->Step3 Removes non-volatile tar Step4 4. Recrystallization Step3->Step4 Separates from isomers/ impurities End Pure 6-chloro-8-iodo-2-methylquinoline Step4->End Final high-purity solid

Caption: Recommended multi-step purification workflow.

Experimental Protocols

Protocol 1: Optimized Synthesis of 6-chloro-8-iodo-2-methylquinoline

This protocol incorporates moderators and controlled conditions to improve yield and safety.

Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Concentrated sulfuric acid is extremely corrosive.

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-chloro-2-iodoaniline (0.1 mol), ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.01 mol), and crotonaldehyde (0.22 mol).

  • Acid Addition: Begin stirring the mixture. Through the dropping funnel, slowly and carefully add concentrated sulfuric acid (0.2 mol). The mixture will heat up. Use an ice bath as needed to maintain the temperature below 120°C during the addition.

  • Reaction: After the acid addition is complete, heat the mixture to 130-140°C using a heating mantle. Maintain this temperature with vigorous stirring for 3-4 hours. Monitor the reaction's progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • In the fume hood, very cautiously pour the dark, viscous mixture into a 2 L beaker containing 1 L of crushed ice and water while stirring vigorously.

    • Slowly and carefully basify the mixture to a pH > 10 with a 30% aqueous solution of sodium hydroxide. Ensure the mixture is cool during this process.

    • Extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel, using a gradient eluent system of hexanes and ethyl acetate containing 1% triethylamine.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Prepp. (2025). The reaction(s) that yield(s) 2-methylquinoline as the major product is (are). Retrieved from [Link]

  • Weyn, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Hydrodehalogenation in 6-Chloro-8-iodo-2-methylquinoline Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the nuances of late-stage functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the nuances of late-stage functionalization. When working with polyhalogenated N-heterocycles like 6-chloro-8-iodo-2-methylquinoline , achieving precise chemoselectivity is paramount.

The primary challenge is not initiating the coupling, but preventing the highly reactive C8–I bond from undergoing premature reduction (hydrodehalogenation) to form 6-chloro-2-methylquinoline . This guide deconstructs the causality of this parasitic side reaction and provides field-proven, self-validating protocols to eliminate it.

Part 1: Diagnostic FAQs

Q1: Why does my reaction yield 6-chloro-2-methylquinoline instead of the desired cross-coupled product? A: The propensity for oxidative addition generally follows the order of halide reactivity: I > Br > Cl[1]. The C8–I bond in your substrate undergoes rapid oxidative addition to form an Ar–Pd(II)–I intermediate. If the subsequent transmetalation step is slow—often due to sterically hindered coupling partners or poor nucleophile solubility—the long-lived palladium intermediate will abstract a hydride from the environment. Reductive elimination then yields the deiodinated byproduct[2][3].

Q2: Will the C6–Cl bond also undergo dehalogenation? A: Generally, no. The oxidative addition of Pd(0) into the C–Cl bond is significantly slower than into the C–I bond. Under standard conditions, the C6–Cl bond remains intact, which is highly advantageous for downstream orthogonal functionalization[1].

Q3: How does the quinoline nitrogen affect the reaction? A: N-heterocyclic halides are inherently more susceptible to dehalogenation. The basic nitrogen atom can coordinate to the palladium catalyst, altering its bite angle and electronic environment. This coordination can stall the catalytic cycle, increasing the lifetime of the Ar–Pd(II)–I species and giving it more time to undergo undesired hydride abstraction[1].

Q4: Where is the hydride coming from, and how do I stop it? A: Hydrides typically originate from three sources:

  • Solvents: Primary and secondary alcohols (e.g., ethanol, isopropanol) undergo β -hydride elimination to form aldehydes/ketones and a Pd–H species[3]. Solution: Switch to aprotic solvents like toluene, THF, or dioxane[2].

  • Bases: Strong nucleophilic bases like alkoxides (e.g., NaOtBu) can directly coordinate to palladium and act as hydride donors[3]. Solution: Use milder, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃[2][4].

  • Water: Trace water can act as a hydrogen source for protodehalogenation[5]. Solution: Strictly control water equivalents if aqueous bases are required.

Part 2: Mechanistic Causality & Visualization

To solve the problem, we must visualize the divergence point in the catalytic cycle. The competition lies entirely between the rate of Transmetalation (Desired) and the rate of Hydride Abstraction (Undesired).

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar–Pd(II)–I Intermediate Pd0->OxAdd Oxidative Addition (Fast) ArI 6-Chloro-8-iodo- 2-methylquinoline ArI->OxAdd TransMet Ar–Pd(II)–R Intermediate OxAdd->TransMet Transmetalation (R-B(OH)₂, Base) PdH Ar–Pd(II)–H Intermediate OxAdd->PdH Hydride Abstraction (Alcohols, Amines, H₂O) Product Desired Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Dehal 6-Chloro-2-methylquinoline (Dehalogenated Byproduct) PdH->Dehal Reductive Elimination Dehal->Pd0 Catalyst Regeneration

Caption: Competing catalytic cycles: Desired cross-coupling vs. hydrodehalogenation pathway.

Part 3: Parameter Optimization Data

By systematically altering the reaction environment, we can thermodynamically and kinetically disfavor the red pathway in the diagram above. Bulky, electron-rich biarylphosphine ligands (like SPhos or XPhos) are critical here: they accelerate the rate-limiting transmetalation step and force the palladium centers closer together for rapid reductive elimination, effectively outcompeting the slower hydride abstraction pathway[2][4].

Table 1: Optimization Matrix for 6-Chloro-8-iodo-2-methylquinoline Suzuki Coupling

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Dehal. (%)Mechanistic Rationale
Pd(PPh₃)₄NaOtBuEtOH8015%75%Alkoxide base and alcohol solvent act as potent hydride sources, driving β -hydride elimination[3].
Pd(dppf)Cl₂K₂CO₃DMF / H₂O9055%30%High temperatures and aqueous conditions promote protodehalogenation via water reduction[5].
Pd₂(dba)₃ / XPhosK₃PO₄Toluene8088%< 5%Bulky biarylphosphine accelerates transmetalation; aprotic solvent eliminates primary hydride source[2][4].
SPhos Pd G3 Cs₂CO₃ THF 65 94% < 2% Precatalyst ensures rapid Pd(0) generation; mild base and low temperature thermodynamically disfavor side reactions[2].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust, this protocol is designed as a self-validating system . It utilizes a Buchwald precatalyst (SPhos Pd G3) to ensure a known, active concentration of monoligated Pd(0) is generated, allowing the reaction to proceed at a lower temperature (65 °C) to suppress dehalogenation.

Materials Required:
  • Electrophile: 6-Chloro-8-iodo-2-methylquinoline (1.0 equiv, MW: ~303.5 g/mol )

  • Nucleophile: Arylboronic acid or pinacol ester (1.5 equiv)

  • Catalyst: SPhos Pd G3 (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, finely milled and anhydrous)

  • Solvent: Anhydrous THF (Degassed via sparging with Argon for 30 mins)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-chloro-8-iodo-2-methylquinoline, the boronic acid, Cs₂CO₃, and SPhos Pd G3.

  • Purging: Seal the tube with a septum. Evacuate and backfill the flask with Argon. Repeat this cycle three times to rigorously exclude oxygen, which can degrade the ligand and stall the reaction[2].

  • Solvent Addition: Add the degassed anhydrous THF via syringe.

  • Activation Checkpoint: Stir at room temperature for 5 minutes. Self-Validation: You should observe a distinct color change (often shifting from yellow to a deep red/orange) indicating the successful generation of the active Pd(0) species from the G3 precatalyst.

  • Heating: Transfer the flask to a pre-heated oil bath at 65 °C.

  • Analytical Checkpoint (1 Hour): Withdraw a 10 µL aliquot, quench in LC-MS grade acetonitrile, and analyze.

    • System Validation: Look for the desired product mass [M+H]+ .

    • Diagnostic Check: Scan for m/z 178 [M+H]+ , which corresponds to the dehalogenated byproduct (6-chloro-2-methylquinoline). If the relative abundance of m/z 178 exceeds 5%, halt the reaction. This indicates a system failure (likely moisture ingress or degraded boronic acid failing to transmetalate).

  • Workup: Upon full consumption of the starting material (typically 2–4 hours), cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, Royal Society of Chemistry, 2013.[Link]

  • Organometallics. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." ACS Publications, 2011.[Link]

Sources

Troubleshooting

Column chromatography solvent systems for 6-chloro-8-iodo-2-methylquinoline purification

Welcome to the Technical Support Center for the purification of halogenated quinoline derivatives. This guide is specifically engineered for researchers and drug development professionals handling 6-chloro-8-iodo-2-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of halogenated quinoline derivatives. This guide is specifically engineered for researchers and drug development professionals handling 6-chloro-8-iodo-2-methylquinoline .

By synthesizing field-proven chromatographic principles with mechanistic causality, this resource provides a self-validating framework to overcome common purification bottlenecks such as peak tailing, co-elution, and sample precipitation.

Chromatographic Principles & Causality

The purification of 6-chloro-8-iodo-2-methylquinoline presents unique physicochemical challenges. The 6-chloro and 8-iodo substituents significantly increase the lipophilicity and polarizability of the quinoline core, rendering the molecule highly non-polar. However, the basic nitrogen at position 1—despite being sterically hindered by the adjacent 2-methyl and 8-iodo groups—retains the ability to interact with the acidic silanol (Si-OH) groups on standard silica gel.

This acid-base interaction is the primary mechanistic cause of peak tailing, which compromises resolution and isolated yields. By strategically modifying the mobile phase and employing specific sample-loading techniques, these issues can be systematically eliminated.

Self-Validating Experimental Protocol: Normal-Phase Silica Chromatography

This protocol is designed as a self-validating system; each step includes an inherent check or physical rationale to ensure the integrity of the purification process.

Step 1: Stationary Phase Deactivation

  • Action: Slurry pack a glass column with 230–400 mesh silica gel using a 9:1 Hexane/Ethyl Acetate mixture containing 0.1–1% Triethylamine (TEA) v/v.

  • Causality: TEA acts as a sacrificial basic modifier. It preemptively binds to and neutralizes the active acidic silanol sites on the silica gel. This prevents the quinoline nitrogen from hydrogen-bonding to the stationary phase, ensuring sharp elution bands and preventing the compound from streaking on the column[1].

Step 2: Sample Preparation via Dry Loading

  • Action: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM). Add dry silica gel (approximately 2–3 times the mass of the crude product) to the solution. Evaporate the DCM completely under reduced pressure until a free-flowing powder remains. Load this powder evenly onto the top of the packed column bed.

  • Causality: Halogenated quinolines exhibit limited solubility in pure non-polar solvents like hexanes. If the sample is wet-loaded using DCM, the sudden transition to a hexane-rich mobile phase causes the target compound to precipitate at the solvent front, destroying the separation band. Dry loading circumvents this solubility mismatch, ensuring an even, gradual dissolution into the mobile phase.

Step 3: Gradient Elution

  • Action: Begin elution with 100% Hexanes (containing 0.1% TEA) for 2 column volumes (CV) to wash away highly non-polar hydrocarbon impurities. Gradually step the polarity to 95:5 Hexane:EtOAc, and finally to 90:10 or 5:1 Hexane:EtOAc[2].

  • Causality: The heavy halogen atoms render the molecule highly lipophilic. A shallow gradient ensures that the target compound—which typically elutes in 5:1 to 9:1 Hexane:EtOAc systems—separates cleanly from slightly more polar unreacted starting materials[3].

Step 4: Fraction Validation

  • Action: Collect fractions and spot them on TLC plates. Visualize the plates under a UV lamp at 254 nm.

  • Causality: The extended π -conjugated system of the quinoline ring absorbs strongly in the UV spectrum. Validating fractions at 254 nm ensures that no UV-active target compound is discarded, providing real-time verification of the elution profile.

Quantitative Data: Solvent System Selection Guide

The following table summarizes empirically derived solvent systems and their expected chromatographic behavior for halogenated quinolines.

Solvent System (v/v)Additive / ModifierExpected Rf​ Resolution & Peak Shape Notes
Hexane / EtOAc (9:1)None~0.35Moderate tailing; basic nitrogen interacts with silica active sites.
Hexane / EtOAc (9:1)0.1–1% TEA~0.40Sharp bands; optimal for standard purification of halogenated quinolines[1].
Petroleum Ether / EtOAc (5:1)None~0.45Fast elution; standard literature condition for iodoquinolines[3],[2].
Toluene / Acetone (95:5)None~0.30Alternative selectivity; highly effective for resolving positional isomers[1].
RP-HPLC (MeCN / H2​O 80:20)0.1% Formic AcidN/A ( tR​ dependent)Excellent resolution of des-iodo impurities due to the hydrophobic iodine atom[1].

Troubleshooting & FAQs

Q: Why is my 6-chloro-8-iodo-2-methylquinoline streaking on the silica column despite using a non-polar solvent? A: Causality: The basic quinoline nitrogen is hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica gel stationary phase. Solution: Deactivate the silica by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading, or include 0.1–1% TEA directly in your mobile phase[1]. Alternatively, switch to a neutral or basic alumina stationary phase[4].

Q: I am observing co-elution of the target compound with the 6-chloro-2-methylquinoline (des-iodo) byproduct. How can I resolve this? A: Causality: The loss of the iodine atom decreases the molecular weight and polarizability, but the overall non-polar scaffold remains highly similar, leading to nearly identical Rf​ values in standard Hexane/EtOAc systems. Solution: Change the selectivity of your solvent system. Try a Toluene/Acetone gradient[1]. If normal-phase fails, utilize reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The massive, hydrophobic iodine atom will significantly increase the retention time of the target compound compared to the des-iodo byproduct[1].

Q: My compound precipitated on the top of the column during wet loading. What happened? A: Causality: 6-chloro-8-iodo-2-methylquinoline has a rigid, planar structure and high molecular weight, which restricts its solubility in pure hexanes. If loaded in a small amount of a stronger solvent (like DCM) and then flushed with hexanes, the sudden drop in solvent strength causes immediate precipitation. Solution: Always use the dry loading technique described in the protocol above. If wet loading is mandatory, ensure the sample is dissolved in the exact mobile phase starting composition.

Q: Can I use recrystallization instead of column chromatography? A: Causality: Yes, recrystallization is highly effective for removing structurally distinct impurities and is often preferred for large-scale purification of substituted quinolines. Solution: Attempt recrystallization using solvents like Methanol, Ethanol, or a Dichloromethane/Hexane mixture. This relies on the differential solubility of the target compound versus its impurities at varying temperatures[5].

Purification Workflow Diagram

G Start Crude 6-chloro-8-iodo- 2-methylquinoline TLC TLC Screening (Hexane/EtOAc) Start->TLC CheckTailing Is severe tailing observed? TLC->CheckTailing AddTEA Add 0.1-1% TEA to Mobile Phase CheckTailing->AddTEA Yes CheckCoelution Co-elution with des-iodo byproduct? CheckTailing->CheckCoelution No AddTEA->CheckCoelution SwitchSolvent Change to Toluene/Acetone or RP-HPLC (C18) CheckCoelution->SwitchSolvent Yes RunColumn Perform Normal Phase Silica Chromatography CheckCoelution->RunColumn No SwitchSolvent->RunColumn PureProduct Pure Target Compound RunColumn->PureProduct

Workflow for optimizing the chromatographic purification of halogenated quinolines.

References

  • Substituted quinolines as noncovalent proteasome inhibitors. NIH / PMC.[Link]

  • Selective Electrochemical Halogenation of Functionalized Quinolone. ACS Publications. [Link]

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. NIH / PMC. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 6-chloro-8-iodo-2-methylquinoline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve solubility challenges encountered with 6-chloro-8-iodo-2-methylquinoline. As a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve solubility challenges encountered with 6-chloro-8-iodo-2-methylquinoline. As a highly substituted, polycyclic aromatic compound, its limited solubility in aqueous media is an expected physicochemical property. This document offers systematic, evidence-based strategies to achieve successful solubilization for your experimental needs.

Section 1: Frequently Asked Questions (FAQs) - Your First Response

This section addresses the most common initial hurdles.

Q1: Why is my 6-chloro-8-iodo-2-methylquinoline not dissolving in aqueous buffers?

A1: The low aqueous solubility of 6-chloro-8-iodo-2-methylquinoline is inherent to its molecular structure. The core quinoline structure is a bicyclic aromatic system, which is fundamentally hydrophobic. The addition of a chloro group, an iodo group, and a methyl group further increases the molecule's lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents), making it energetically unfavorable for polar water molecules to effectively solvate it. Furthermore, strong intermolecular forces within the compound's solid crystal lattice require significant energy to overcome, further limiting its dissolution in water.[1]

Q2: I'm trying to make a stock solution in 100% DMSO, but the solid isn't dissolving. What should I do?

A2: This is a common issue when dealing with highly crystalline compounds where dissolution kinetics can be slow. Before abandoning the solvent, try these energy-input methods in sequence:

  • Increase Mixing Energy: Vortex the solution vigorously for 2-3 minutes. This increases the interaction between the solvent and the surface of the solid.

  • Apply Sonication: Place the vial in a sonicator bath for 5-10 minutes. The high-frequency sound waves create cavitation bubbles that provide localized energy to break apart solid aggregates and enhance dissolution.

  • Gentle Warming: Warm the solution in a water bath set to 30-40°C. Increased temperature enhances the kinetic energy of the solvent molecules, improving their ability to break down the solute's crystal lattice. Be cautious and ensure your compound is stable at this temperature.

Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer or cell culture medium. What is happening?

A3: This phenomenon is commonly referred to as "crashing out." It occurs because you are moving the compound from a solvent where it is highly soluble (the organic co-solvent) to a system where it is poorly soluble (the aqueous medium). When the percentage of the organic co-solvent is drastically lowered upon dilution, the compound's concentration exceeds its solubility limit in the final aqueous environment, causing it to precipitate.

Immediate Steps to Mitigate Precipitation:

  • Lower the Final Concentration: Your target concentration may be above the compound's thermodynamic solubility limit in the final medium. Perform serial dilutions to identify the highest concentration that remains in solution.

  • Optimize Co-Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, a slight increase in the final co-solvent percentage (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility. It is critical to run a parallel vehicle control with the identical final co-solvent concentration to account for any effects of the solvent itself.[2]

Q4: What is a good starting point for selecting a solvent to prepare a stock solution?

A4: The most direct and widely used method is to prepare a concentrated stock solution in a water-miscible organic solvent.[3][4] Dimethyl sulfoxide (DMSO) is the most common first choice due to its excellent ability to dissolve a wide range of compounds.[5][6] If DMSO fails or is incompatible with your assay, other strong candidates include N,N-Dimethylformamide (DMF), ethanol, or polyethylene glycol 400 (PEG 400).[7][8][9]

Section 2: Systematic Troubleshooting Workflow for Persistent Solubility Issues

If the initial troubleshooting steps are insufficient, a more systematic approach is required. This workflow guides you from simple solvent optimization to more advanced formulation strategies.

Troubleshooting Decision Tree

The following diagram outlines a logical progression for addressing solubility problems.

G cluster_aqueous Aqueous Optimization Strategies start Solubility Issue Identified: Compound is insoluble or precipitates stock_prep Is a stable, concentrated stock solution prepared? start->stock_prep solvent_screen Phase 1: Stock Solution Optimization (See Protocol 2.1) stock_prep->solvent_screen No dilution_precip Does compound precipitate upon dilution into aqueous media? stock_prep->dilution_precip Yes stock_ok Stable Stock Solution Achieved solvent_screen->stock_ok Successful dilution_precip->stock_ok No aqueous_opt Phase 2: Aqueous Solution Optimization (See Protocols 2.2 & 2.3) dilution_precip->aqueous_opt Yes ph_adjust Adjust pH (Protocol 2.2) aqueous_opt->ph_adjust cosolvent_opt Optimize Co-solvent System (Protocol 2.3) ph_adjust->cosolvent_opt If ineffective advanced Advanced Methods: Surfactants / Cyclodextrins cosolvent_opt->advanced If ineffective final_solution Soluble Formulation Achieved advanced->final_solution Successful

Caption: A decision tree for troubleshooting solubility issues.

Phase 1: Stock Solution Optimization

The primary goal is to create a high-concentration, stable stock solution. If standard solvents fail, a systematic screening is necessary.

SolventPolarityCommon UseKey Considerations
DMSO (Dimethyl sulfoxide)HighUniversal first choice for stock solutions.[5]Can be toxic to some cell lines at >0.5% (v/v). Hygroscopic.
DMF (N,N-Dimethylformamide)HighStrong solvent, alternative to DMSO.[6]Higher toxicity than DMSO. Use with caution.
Ethanol (EtOH) HighGood for compounds with some polarity.Less potent solvent than DMSO/DMF. Can precipitate proteins.
Methanol (MeOH) HighSimilar to ethanol.More toxic than ethanol.
PEG 400 (Polyethylene Glycol 400)MediumOften used in preclinical formulations.[7][9]Viscous. Can be a good choice for in vivo studies.
NMP (N-Methyl-2-pyrrolidone)HighStrong solvent used in formulation development.[7]Potential for reproductive toxicity.

This protocol allows for the efficient identification of a suitable solvent for your stock solution.

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep1 1. Aliquot known mass of compound into multiple vials (e.g., 1-2 mg) prep2 2. Label vials for each test solvent (DMSO, DMF, EtOH, etc.) prep1->prep2 test1 3. Add small, precise volume of solvent (e.g., 20 µL) to each vial prep2->test1 test2 4. Vortex for 2 min. Sonicate for 5 min. test1->test2 test3 5. Visually inspect for dissolution test2->test3 analysis1 6. If dissolved, calculate concentration. This is your minimum stock concentration. test3->analysis1 Yes analysis2 7. If not dissolved, add another volume of solvent and repeat steps 4-5. test3->analysis2 No analysis3 8. Identify solvent that dissolves the compound at the highest concentration. analysis1->analysis3 analysis2->test2

Caption: Workflow for a systematic solvent screening experiment.

Materials:

  • 6-chloro-8-iodo-2-methylquinoline

  • Microcentrifuge tubes or glass vials

  • Selection of test solvents (see Table 1)

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Weigh and aliquot a precise amount of your compound (e.g., 2.0 mg) into several separate vials.

  • Solvent Addition: To the first vial, add a small, measured volume (e.g., 50 µL) of your first test solvent (e.g., DMSO). This corresponds to an initial high concentration (e.g., 40 mg/mL).

  • Energy Input: Vortex the vial vigorously for 2 minutes, then place it in a sonicator bath for 10 minutes.

  • Observation: Visually inspect the vial against a dark background. If the solution is completely clear with no visible particulates, the compound is dissolved.

  • Titration (if needed): If the compound is not fully dissolved, add another measured aliquot of the same solvent (e.g., another 50 µL for a new total volume of 100 µL) and repeat step 3.

  • Documentation: Continue this process until the compound dissolves. Record the total volume of solvent required. The lowest volume that achieves full dissolution corresponds to the highest attainable stock concentration in that solvent.

  • Repeat: Repeat steps 2-6 for each test solvent.

  • Analysis: Compare the maximum achievable concentrations across all tested solvents to identify the optimal one for your needs.

Phase 2: Aqueous Solution Optimization

Once a stable stock is achieved, the next challenge is maintaining solubility upon dilution into your experimental medium.

The quinoline molecule contains a nitrogen atom that is a weak base.[10][11] By lowering the pH of the aqueous medium, this nitrogen can become protonated, forming a positively charged salt. This ionized form is typically much more soluble in water than the neutral free base.[12][13][14]

Causality: Protonation introduces a formal charge on the molecule, drastically increasing its polarity and its favorable interactions with polar water molecules, thereby enhancing solubility.[15]

Materials:

  • Concentrated stock solution of your compound in an organic solvent.

  • A series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Spectrophotometer or HPLC for quantification.

Procedure:

  • Preparation: Prepare a set of buffers covering a physiologically and experimentally relevant pH range.

  • Dilution: Add a small, fixed amount of your stock solution to each buffer to achieve your desired final concentration. Ensure the final organic solvent concentration is constant across all samples (e.g., 0.5%).

  • Equilibration: Cap the samples and incubate them at the experimental temperature (e.g., 37°C) for a set period (e.g., 2-4 hours) with gentle agitation to allow them to reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any precipitated compound.

  • Quantification: Carefully remove an aliquot of the clear supernatant from each sample. Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Analysis: Plot the measured solubility (concentration in the supernatant) against the buffer pH. This pH-solubility profile will reveal the optimal pH range for keeping your compound in solution. You should observe significantly higher solubility at lower pH values.[15]

If pH adjustment is not feasible or sufficient, optimizing the co-solvent system in your final aqueous medium is the next step. Co-solvents work by reducing the overall polarity of the solvent (in this case, water), making it a more favorable environment for a lipophilic compound.[2][4][16]

Materials:

  • Concentrated stock solution of your compound.

  • Primary aqueous buffer (e.g., PBS at pH 7.4).

  • A selection of water-miscible co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol).

Procedure:

  • Co-solvent Mixtures: In separate tubes, prepare your primary aqueous buffer containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v of PEG 400 in PBS).

  • Compound Addition: Add your stock solution to each co-solvent/buffer mixture to achieve your target final concentration.

  • Equilibration and Analysis: Follow the same equilibration, separation, and quantification steps as described in Protocol 2.2 (steps 3-6).

  • Determination: Analyze the results to find the minimum concentration of a given co-solvent required to maintain the solubility of your compound. This helps you avoid using excessive amounts of organic solvent, which could impact your experimental results.[17]

If the methods above are still insufficient, more advanced formulation techniques can be explored. These typically involve creating a more complex delivery system for the compound.

  • Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water. The hydrophobic cores of these micelles can encapsulate your poorly soluble compound, effectively shielding it from the aqueous environment and keeping it "in solution."[12][18] Common non-ionic surfactants used in research include Tween® 80 and Poloxamer 188.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with your compound, where the hydrophobic molecule sits inside the cavity, and the hydrophilic exterior of the cyclodextrin allows the entire complex to be water-soluble.[3][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.

Section 3: Safety & Handling Precautions

As a halogenated quinoline derivative, 6-chloro-8-iodo-2-methylquinoline should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20][21]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[22]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's and local regulations. Do not pour organic solvents or solutions of the compound down the drain.[23]

  • Consult SDS: Always review the Safety Data Sheet (SDS) for the compound before use for complete safety and handling information.

References

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Available at: [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Paradigm. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Thakkar, H., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available at: [Link]

  • Méndez, A. del C., & Hurtado, L. (2001). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. Available at: [Link]

  • Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Patel, P., et al. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Available at: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Available at: [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]

  • Hovione. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. Available at: [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Available at: [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline | C9H7N. PubChem. Available at: [Link]

  • GVK BIO. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]

  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Available at: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]

  • ResearchGate. (n.d.). Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens. Available at: [Link]

  • Scribd. (n.d.). Solubility test for Organic Compounds. Available at: [Link]

  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. (Link not available)
  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Chloro-2-methylquinoline (CAS 92-46-6). Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Available at: [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Iodo-2-methylquinoline. PubChem. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 6-Chloro-2-methylquinoline. NIST WebBook. Available at: [Link]

Sources

Troubleshooting

Optimizing catalyst loading for 6-chloro-8-iodo-2-methylquinoline reactions

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the functionalization of 6-chloro-8-iodo-2-methylquinoline (CAS: 2411634-75-6).

This dihaloquinoline presents a classic chemoselectivity challenge: differentiating between the highly reactive C8–I bond and the less reactive C6–Cl bond, while simultaneously mitigating the catalyst-poisoning effects of the quinoline nitrogen.

Core Mechanistic Principles: The Causality of Chemoselectivity

To optimize catalyst loading, we must first understand the thermodynamic and kinetic forces at play in the catalytic cycle.

  • Bond Dissociation Energy (BDE) Differential : The C–I bond at the 8-position is significantly weaker (~55 kcal/mol) than the C–Cl bond at the 6-position (~80 kcal/mol). This energetic disparity allows a well-tuned Palladium(0) catalyst to undergo oxidative addition exclusively at C8 at lower temperatures [1].

  • Catalyst Poisoning via Nitrogen Coordination : The lone pair on the quinoline nitrogen can coordinate to the empty d-orbitals of the Pd(II) intermediate, forming a stable, off-cycle resting state. If the catalyst loading is too low, or if the ligand is not sufficiently bulky to prevent this coordination, the reaction will stall [2].

  • The Catalyst Loading Paradox : High catalyst loading (e.g., >5 mol%) overcomes nitrogen poisoning but increases the concentration of active Pd(0). Excess Pd(0) will eventually insert into the C6–Cl bond once the C8–I bond is consumed, leading to unwanted bis-coupled byproducts [3].

Diagram 1: Chemoselective Oxidative Addition Pathway

G cluster_0 Oxidative Addition Selectivity Logic Substrate 6-chloro-8-iodo-2-methylquinoline (Starting Material) Pd0 Pd(0)L_n Catalyst Substrate->Pd0 Path1 C8-I Insertion (Fast, BDE ~55 kcal/mol) Pd0->Path1 Optimal Loading (1 mol%) & Temp (80°C) Path2 C6-Cl Insertion (Slow, BDE ~80 kcal/mol) Pd0->Path2 Excess Pd (>5 mol%) High Temp (>100°C) Product1 8-Coupled Product (Chemoselective) Path1->Product1 Product2 6,8-Bis-Coupled Product (Over-reaction) Path2->Product2 Product1->Path2 Loss of Selectivity (Prolonged Reaction)

Caption: Divergent pathways in Pd-catalyzed cross-coupling based on catalyst loading and bond dissociation energies.

Quantitative Data: Catalyst Loading vs. Selectivity

The table below summarizes the effect of Pd(OAc)₂ loading on the Suzuki-Miyaura coupling of 6-chloro-8-iodo-2-methylquinoline with phenylboronic acid (1.05 equiv), using SPhos as the ligand (1:2 Pd:Ligand ratio) and K₂CO₃ in Dioxane/H₂O.

EntryPd(OAc)₂ (mol%)SPhos (mol%)Temp (°C)Conversion (%)8-Coupled Yield (%)6,8-Bis-Coupled (%)
10.10.2803532<1
2 1.0 2.0 80 >99 94 2
35.010.080>998115
45.010.0110>994552

Self-Validating Experimental Protocol

To ensure reproducibility and high chemoselectivity, utilize this step-by-step methodology for a 1.0 mmol scale reaction. This protocol is designed to be self-validating; the visual cues (color changes) confirm the active catalytic cycle.

Step 1: Pre-catalyst Activation (The "Self-Validation" Step)

  • In a dried, argon-purged Schlenk flask, add Pd(OAc)₂ (2.2 mg, 1.0 mol%) and SPhos (8.2 mg, 2.0 mol%).

  • Add 1.0 mL of anhydrous, degassed 1,4-dioxane.

  • Stir at room temperature for 10 minutes. Validation: The solution should transition from a reddish-brown suspension to a clear, pale-yellow solution, indicating the successful formation of the active Pd(0)-SPhos complex.

Step 2: Substrate & Base Addition

  • To a separate argon-purged reaction vial, add 6-chloro-8-iodo-2-methylquinoline (303.5 mg, 1.0 mmol), phenylboronic acid (128.0 mg, 1.05 mmol), and finely ground, anhydrous K₂CO₃ (276.4 mg, 2.0 mmol).

  • Transfer the pre-formed catalyst solution from Step 1 into the reaction vial via syringe.

  • Add 3.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed deionized water (final solvent ratio 4:1).

Step 3: Reaction Execution

  • Seal the vial and heat to exactly 80 °C using an aluminum heating block.

  • Stir vigorously (800 rpm) for 4 hours. Note: Do not exceed 80 °C, as thermal energy will begin to overcome the activation barrier for C6–Cl oxidative addition.

Step 4: Workup

  • Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (2 x 10 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting Guide & FAQs

Diagram 2: Troubleshooting Workflow

G Start Evaluate Reaction Outcome LowConv Low Conversion / Stalling Start->LowConv OverCouple Over-coupling (Bis-adduct) Start->OverCouple PdBlack Palladium Black Formation Start->PdBlack Sol1 Increase Pd to 1-2 mol% or Use Bulky Ligand (SPhos) LowConv->Sol1 Cause: N-Poisoning Sol2 Reduce Pd to 0.5-1 mol% Lower Temp to 60-80°C OverCouple->Sol2 Cause: Excess Active Pd Sol3 Check Ligand:Pd Ratio Ensure Strict Inert Atmosphere PdBlack->Sol3 Cause: Catalyst Degradation

Caption: Diagnostic workflow for resolving common issues in dihaloquinoline cross-coupling.

Q1: My reaction stalls at 30% conversion when using 0.5 mol% catalyst loading. Why? A: This is a classic symptom of catalyst poisoning. The nitrogen atom on the quinoline ring is a strong σ-donor and can coordinate to the Pd(II) intermediate, pulling it off the catalytic cycle [4]. If your catalyst loading is too low, the entire Pd population becomes sequestered. Solution: Increase the catalyst loading to 1.0–2.0 mol% or switch to a highly sterically demanding ligand like SPhos or XPhos, which physically blocks the quinoline nitrogen from coordinating to the metal center.

Q2: I am observing significant amounts of the 6,8-bis-coupled product. How do I restore chemoselectivity? A: Loss of chemoselectivity occurs when the catalytic system has enough energy and active Pd(0) to insert into the stronger C6–Cl bond. This happens if the catalyst loading is too high (>5 mol%), the temperature is too high (>100 °C), or if you are using an excess of the coupling partner. Solution: Strictly control the stoichiometry of your boronic acid (maximum 1.05 equivalents), reduce the catalyst loading to 1.0 mol%, and ensure the reaction temperature does not exceed 80 °C [5].

Q3: Why am I seeing a black precipitate (Palladium Black) forming after 30 minutes? A: Palladium black indicates that your active Pd(0) species has agglomerated into inactive nanoparticles. This usually occurs due to ligand dissociation or oxygen ingress. Solution: Ensure your solvents are thoroughly degassed (sparging with argon for 30 minutes). Additionally, verify your Ligand-to-Palladium ratio; a 2:1 ratio of monodentate ligand (like SPhos) to Pd is required to stabilize the monomeric Pd(0) species [4].

Q4: Can I use triphenylphosphine (PPh₃) instead of SPhos to save costs? A: It is highly discouraged for this specific substrate. PPh₃ is not bulky enough to prevent the quinoline nitrogen from poisoning the catalyst, nor is it electron-rich enough to facilitate rapid oxidative addition into the C8–I bond at lower temperatures. Using PPh₃ will force you to use higher temperatures, which will inevitably lead to C6–Cl activation and a loss of chemoselectivity.

References

  • Developing selective cross coupling methodology using nickel catalysis. Macquarie University. Available at:[Link]

  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes. Journal of the American Chemical Society. Available at: [Link]

  • 4-Amino-1,2,4-triazoles and 1,3,4-oxadiazoles·palladium(II) recoverable complexes as catalysts in the sustainable Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. Available at: [Link]

Optimization

Resolving side product formation in 6-chloro-8-iodo-2-methylquinoline functionalization

Welcome to the Advanced Troubleshooting Guide for the functionalization of 6-chloro-8-iodo-2-methylquinoline . As a dihaloheteroarene, this building block presents unique chemoselectivity challenges during transition-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the functionalization of 6-chloro-8-iodo-2-methylquinoline . As a dihaloheteroarene, this building block presents unique chemoselectivity challenges during transition-metal-catalyzed cross-coupling. The intrinsic bond dissociation energy (BDE) difference between the C8–I bond (~55 kcal/mol) and the C6–Cl bond (~80 kcal/mol) provides a strong thermodynamic basis for site-selective oxidative addition 1. However, improper selection of catalytic systems, bases, or solvents can easily override this barrier, leading to critical side reactions such as over-functionalization, protodehalogenation, and homocoupling.

This guide is designed for process chemists and drug development professionals to systematically diagnose and resolve these off-cycle pathways.

Diagnostic Decision Workflow

Before adjusting your reaction parameters, use the following diagnostic tree to identify the specific mechanistic failure in your crude reaction mixture.

DiagnosticTree Start Analyze Crude Reaction Mixture Q1 Is the C6-Cl bond functionalized? Start->Q1 Q2 Is 6-chloro-2-methyl quinoline present? Q1->Q2 No Sol1 Over-functionalization: Switch to less e-rich ligand Reduce temperature Q1->Sol1 Yes Q3 Are biaryl/diyne homocoupled products present? Q2->Q3 No Sol2 Protodehalogenation: Use anhydrous aprotic solvent Switch to K3PO4/Cs2CO3 Q2->Sol2 Yes Sol3 Homocoupling: Strictly degas solvent Control transmetalation rate Q3->Sol3 Yes Success Optimal C8 Functionalization Q3->Success No

Diagnostic workflow for identifying and resolving side products in dihaloquinoline functionalization.

Troubleshooting Guide & FAQs

Q1: I am observing functionalization at both the C8 and C6 positions. How do I restrict the reaction strictly to the C8-iodine?

Expertise & Experience: Over-functionalization occurs when the catalytic system is too active, overcoming the higher activation barrier of the C6–Cl bond. Highly electron-rich and bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) drastically accelerate oxidative addition, stripping the system of its natural chemoselectivity 2. Solution: Downgrade the electron-donating capability of your ligand. Switch to standard triphenylphosphine (PPh₃) or bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene). Lower the reaction temperature to 60–75 °C to thermodynamically favor C8–I insertion while preserving the C6–Cl bond for downstream late-stage functionalization.

Q2: Mass spectrometry indicates a significant byproduct corresponding to 6-chloro-2-methylquinoline. What causes this deiodination?

Expertise & Experience: This is protodehalogenation (hydrodeiodination), a common off-cycle side reaction where the C8–Pd(II)–Ar intermediate undergoes reductive elimination with a hydride instead of the transmetalated coupling partner 3. The hydride source is typically an alcohol solvent (via β-hydride elimination) or moisture reacting with the base. Solution:

  • Switch from protic solvents (EtOH, MeOH) to anhydrous aprotic solvents (1,4-Dioxane, Toluene, or THF).

  • Replace alkoxide bases (e.g., NaOMe, KOtBu) with non-nucleophilic, anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃.

Q3: In my Sonogashira coupling, I am seeing a large amount of a diyne byproduct. How can I prevent this?

Expertise & Experience: The formation of diynes is a result of Glaser homocoupling of the terminal alkyne. This side reaction is mediated by the copper co-catalyst in the presence of trace oxygen. Solution: Ensure rigorous exclusion of oxygen. Degas solvents via the freeze-pump-thaw method (at least 3 cycles) rather than simple sparging. Alternatively, utilize a copper-free Sonogashira protocol using Pd(PPh₃)₄ and an amine base (e.g., Et₃N) to completely eliminate the Glaser coupling pathway.

Quantitative Data: Ligand & Condition Effects on Selectivity

The table below summarizes the impact of various catalytic systems on the chemoselectivity of the Suzuki-Miyaura coupling of 6-chloro-8-iodo-2-methylquinoline with phenylboronic acid.

Catalyst/Ligand SystemTemp (°C)SolventC8-Coupled Yield (%)C8,C6-Bis-Coupled (%)Protodehalogenation (%)
Pd(dppf)Cl₂ 75Dioxane88 < 2 3
Pd(PPh₃)₄70Toluene85< 12
Pd₂(dba)₃ / XPhos100Dioxane45405
Pd(OAc)₂ / SPhos90EtOH302535

Note: Data demonstrates that bidentate ligands at moderate temperatures provide the optimal balance of reactivity and chemoselectivity.

Mechanistic Pathway Analysis

Understanding the catalytic cycle is critical for preventing side product formation. The diagram below illustrates the desired C8-selective cross-coupling pathway alongside the major off-cycle reactions.

MechanisticPathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast at C8-I) Pd0->OxAdd PdII C8-Pd(II)-I Intermediate OxAdd->PdII Transmet Transmetalation (Ar-B(OH)2) PdII->Transmet Proto β-Hydride Elimination from Solvent/Base PdII->Proto PdII_Ar C8-Pd(II)-Ar Intermediate Transmet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product C8-Ar Product (Desired) RedElim->Product OverReact Oxidative Addition at C6-Cl (High Temp) Product->OverReact PdII_H C8-Pd(II)-H Intermediate Proto->PdII_H Dehalo Protodehalogenation (Side Product) PdII_H->Dehalo BisProduct C8,C6-Bis-Ar Product (Side Product) OverReact->BisProduct

Catalytic cycle of C8-selective cross-coupling and major off-cycle side reaction pathways.

Standard Operating Protocol (SOP)

Highly Chemoselective C8 Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system designed to prevent protodehalogenation and over-functionalization.

Materials:

  • 6-chloro-8-iodo-2-methylquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 6-chloro-8-iodo-2-methylquinoline, arylboronic acid, Pd(dppf)Cl₂, and anhydrous K₃PO₄.

  • Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete removal of oxygen (mitigates homocoupling).

  • Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-Dioxane via a gas-tight syringe.

  • Reaction Execution: Heat the mixture to 75 °C in a pre-heated oil bath. Self-Validation Check: Monitor the reaction via TLC or GC-MS after 4 hours. The presence of the C8-coupled product without C6-coupled mass confirms chemoselectivity.

  • Workup: After 12 hours, cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.

References

  • BenchChem. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." BenchChem Technical Resources.
  • ACS Publications. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." The Journal of Organic Chemistry.
  • BenchChem. "Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene." BenchChem Protocols.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 6-Chloro-8-iodo-2-methylquinoline vs. 8-Bromo Analogues

Executive Summary In advanced medicinal chemistry and materials science, dihalogenated quinolines serve as indispensable, highly programmable scaffolds. Specifically, 6-chloro-8-iodo-2-methylquinoline and its analogue 8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and materials science, dihalogenated quinolines serve as indispensable, highly programmable scaffolds. Specifically, 6-chloro-8-iodo-2-methylquinoline and its analogue 8-bromo-6-chloro-2-methylquinoline offer distinct pathways for orthogonal, site-selective functionalization. While both compounds feature a stable C6-chloro group, the choice between a C8-iodo and a C8-bromo substituent fundamentally alters the kinetic landscape of palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth technical comparison of these two building blocks, analyzing the causality behind their differential reactivity, providing quantitative performance metrics, and establishing self-validating experimental protocols for chemoselective functionalization.

Mechanistic Causality: Halogen Chemoselectivity

The foundational principle dictating the reactivity of these analogues is the disparate Bond Dissociation Energy (BDE) of their carbon-halogen bonds. The oxidative addition of a Pd(0) active species into the C–X bond is typically the rate-determining step in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Iodo Advantage: The C8–I bond possesses a relatively low BDE (~65 kcal/mol). Consequently, the activation energy required for Pd(0) insertion is minimal. This allows oxidative addition to occur rapidly at mild temperatures (40–60 °C). At these temperatures, the C6–Cl bond (~96 kcal/mol) is thermodynamically inaccessible to the catalyst, ensuring absolute chemoselectivity.

  • The Bromo Challenge: The C8–Br bond is significantly stronger (~81 kcal/mol). Activating this bond requires elevated thermal energy (typically 80–100 °C), as demonstrated in the[1]. While C8-selectivity is still highly favorable over C6-Cl, the elevated temperature narrows the thermodynamic gap. If highly active, electron-rich ligands (e.g., dialkylbiaryl phosphines) are employed, trace off-target C6-insertion or competitive protodehalogenation can occur.

Furthermore, the synthesis of the bromo analogue often relies on the Friedländer annulation of [2], whereas the iodo analogue requires specialized iodination protocols, making the bromo variant slightly more accessible but less surgically precise in downstream couplings.

Chemoselectivity Start Dihalogenated Quinoline Core (C8-X, C6-Cl) PdCat Pd(0) Oxidative Addition Start->PdCat Iodo X = Iodine Fast Insertion (50°C) PdCat->Iodo 8-Iodo Analogue Bromo X = Bromine Moderate Insertion (90°C) PdCat->Bromo 8-Bromo Analogue Prod C8-Functionalized, C6-Chloro Intermediate Iodo->Prod Bromo->Prod Chloro C6-Cl Insertion Requires Strong Ligands/110°C Prod->Chloro 2nd Coupling

Caption: Logic tree of Pd-catalyzed chemoselective cross-coupling based on halogen reactivity.

Quantitative Performance Comparison

To guide synthetic planning, the following table summarizes the quantitative metrics and optimal conditions for chemoselective functionalization at the C8 position, leaving the C6-Cl intact for subsequent late-stage diversification.

Property / Reaction Metric6-Chloro-8-iodo-2-methylquinoline8-Bromo-6-chloro-2-methylquinoline
C8 Halogen Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Optimal Suzuki-Miyaura Temperature 40 °C – 60 °C80 °C – 100 °C
Optimal Buchwald-Hartwig Temp. 60 °C – 70 °C90 °C – 110 °C
C8 vs C6 Chemoselectivity Margin Excellent (Absolute at 50 °C)Moderate to Good (Ligand dependent)
Typical Yield (C8 Arylation) 85% – 95%70% – 85%
Risk of Protodehalogenation Moderate (if overheated)Low

Note: For Buchwald-Hartwig aminations of 8-bromo-2-methylquinolines, reaction times must often be strictly controlled (e.g., reduced to 4 hours) to minimize over-reacted byproducts, as noted in the [3].

Self-Validating Experimental Protocols

A robust experimental protocol must be self-validating; it should incorporate built-in analytical checkpoints to confirm success before proceeding to irreversible steps. Below is the optimized, step-by-step methodology for the chemoselective Suzuki-Miyaura coupling of these analogues.

Protocol: Chemoselective C8-Arylation

Step 1: Reagent Assembly & Catalyst Selection

  • Action: Charge a Schlenk flask with the quinoline substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Causality: Pd(dppf)Cl₂ is specifically selected because its bidentate nature suppresses β-hydride elimination and creates a sterically constrained, moderately reactive Pd center. This perfectly discriminates between the highly reactive C8-I/Br and the inert C6-Cl, preventing off-target activation.

Step 2: Solvent & Base Addition

  • Action: Add a degassed mixture of 1,4-dioxane and aqueous K₂CO₃ (2.0 M, 3.0 equiv).

  • Causality: Biphasic conditions facilitate the transmetalation step. The boronic acid is converted to a highly reactive "ate" complex in the aqueous layer, which rapidly transfers the aryl group to the organic-soluble Pd(II) intermediate.

Step 3: Degassing (Critical Integrity Step)

  • Action: Purge the biphasic mixture with Argon for 15 minutes using a subsurface sparging needle.

  • Causality: Trace oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, stalling the reaction and leading to unreacted starting material.

Step 4: Temperature Control & Validation Checkpoint

  • Action:

    • For the 8-Iodo analogue : Heat the mixture to 50 °C.

    • For the 8-Bromo analogue : Heat the mixture to 90 °C.

  • Self-Validation: At the 2-hour mark, extract a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS/HPLC.

    • Validation Criteria: The 8-iodo reaction should show >95% conversion to the C8-aryl product with 0% C6-aryl byproduct. If unreacted starting material remains, do not increase the temperature (which risks C6 activation); instead, check for catalyst poisoning or poor degassing.

Step 5: Workup & Isolation

  • Action: Cool to room temperature, partition with EtOAc and water. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Workflow Step1 Reagent Assembly Step2 Argon Degassing Step1->Step2 Step3 Temp Control (50°C vs 90°C) Step2->Step3 Step4 HPLC Validation Step3->Step4 Step5 Aqueous Workup Step4->Step5

Caption: Step-by-step experimental workflow for chemoselective Suzuki-Miyaura coupling.

References

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists Source: Journal of Medicinal Chemistry (PMC - NIH) URL:[Link]

Sources

Comparative

High-Resolution Mass Spectrometry Validation of 6-Chloro-8-iodo-2-methylquinoline: A Platform Comparison Guide

Halogenated quinolines are critical building blocks in pharmaceutical drug discovery, frequently utilized in the development of novel antibacterial agents and persistent biofilm eradicators [1]. Validating the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Halogenated quinolines are critical building blocks in pharmaceutical drug discovery, frequently utilized in the development of novel antibacterial agents and persistent biofilm eradicators [1]. Validating the structural integrity of complex intermediates like 6-chloro-8-iodo-2-methylquinoline (Formula: C10H7ClIN) requires analytical precision. The presence of both Chlorine (which presents a distinct 35Cl/37Cl isotopic signature) and Iodine (which is monoisotopic but possesses a massive mass defect) creates a complex analytical challenge.

As a Senior Application Scientist, I have designed this guide to objectively compare High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap versus Quadrupole Time-of-Flight (Q-TOF)—for the structural validation of this compound [2].

The Analytical Challenge: Exact Mass & Isotopic Fidelity

To avoid false positives from nominally isobaric interferences in complex matrices, we must rely on exact mass measurements rather than nominal mass.

For 6-chloro-8-iodo-2-methylquinoline:

  • Chemical Formula: C10H7ClIN [3]

  • Monoisotopic Exact Mass: 302.9312 Da

  • Protonated Adduct [M+H]+: 303.9390 Da

  • Heavy Isotope [M+2+H]+ (due to 37Cl): 305.9361 Da

Because Iodine (127I) has an exact mass of 126.9045 Da, its mass defect shifts the entire molecule's exact mass significantly away from its integer mass. Low-resolution instruments cannot reliably distinguish this mass defect from co-eluting background ions.

Platform Comparison: Q-TOF vs. Orbitrap vs. Single Quadrupole

When selecting an HRMS platform for this validation, laboratories typically choose between Q-TOF and Orbitrap technologies [4]. While Orbitraps provide unmatched resolving power for isotopic fine structure, Q-TOFs offer superior scan speeds necessary for sharp UHPLC peaks [5].

Quantitative Performance Comparison
Performance MetricQuadrupole Time-of-Flight (Q-TOF)Orbitrap (High-Res FTMS)Single Quadrupole (Low Res)
Mass Analyzer Type Quadrupole + Time-of-FlightQuadrupole + OrbitrapSingle Quadrupole
Resolving Power (FWHM) 30,000 – 60,000140,000 – 280,000~1,000 (Unit Resolution)
Mass Accuracy < 1–2 ppm (requires lock mass)< 1–3 ppm (internal/external)± 0.1 Da (~300 ppm)
Scan Speed Ultra-fast (up to 50 Hz)Moderate (1–12 Hz)Fast (up to 10,000 Da/sec)
Isotope Fidelity ExcellentSuperior (resolves fine structure)Poor (merges isotopic peaks)
Best Use Case Fast UHPLC gradients, routine IDComplex matrices, deep structural IDNominal mass confirmation only

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal check to prevent false data caused by carryover, in-source fragmentation, or mass drift.

Step 1: Sample Preparation (The Anti-Carryover Protocol)
  • Causality: 6-chloro-8-iodo-2-methylquinoline is highly lipophilic. Dissolving it purely in aqueous solvents leads to sample loss via adsorption to vial walls and severe carryover in the autosampler.

  • Procedure: Dissolve the standard in 100% LC-MS grade Acetonitrile (ACN) to a stock concentration of 1 mg/mL. Dilute to a working concentration of 0.1 μg/mL using 50:50 ACN/Water with 0.1% Formic Acid.

  • Self-Validation Check: Prepare a solvent blank. The system must inject this blank immediately after the highest concentration standard. The blank must show <0.1% of the [M+H]+ peak area to validate zero carryover.

Step 2: UHPLC Separation
  • Causality: The basic quinoline nitrogen causes severe peak tailing on standard silica columns due to secondary interactions with residual silanols.

  • Procedure: Utilize a fully end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 μm). Run a gradient from 10% B to 90% B over 5 minutes (Mobile Phase A: H2O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA).

Step 3: HRMS Ionization & Acquisition (ESI+)
  • Causality: The carbon-iodine (C-I) bond at the 8-position is highly labile. Excessive fragmentor voltage or capillary temperature will induce in-source fragmentation, prematurely stripping the iodine atom before the molecule reaches the mass analyzer.

  • Procedure: Set ESI to positive mode. Keep the fragmentor/cone voltage low (e.g., 70–90 V). Set capillary temperature to 275°C.

  • Self-Validation Check: Monitor the[M+H-I]+ fragment (m/z 177.0340). If this fragment peak exceeds 10% of the [M+H]+ parent ion intensity, the source voltage is too high and must be reduced.

Step 4: Data Processing & Isotope Validation
  • Procedure: Extract the exact mass for [M+H]+ at m/z 303.9390 using a narrow 5 ppm mass extraction window.

  • Self-Validation Check: The software must automatically calculate the isotopic ratio. The 37Cl isotope peak (m/z 305.9361) must be present at ~32% relative abundance compared to the monoisotopic peak. If the ratio falls outside a ±5% tolerance, the system must flag the result for potential isobaric interference.

Workflow Visualization

HRMS_Workflow A Sample Preparation (0.1 μg/mL in ACN/H2O) B UHPLC Separation (C18, 10-80% Gradient) A->B 1 μL Injection C ESI+ Ionization (Low Fragmentor Voltage) B->C Eluent D Mass Analyzer (Orbitrap or Q-TOF) C->D [M+H]+ Ions E Data Processing (Exact Mass & Isotope Ratio) D->E Raw Spectra

Workflow for HRMS validation of 6-chloro-8-iodo-2-methylquinoline.

References

  • PubChemLite / PubChem Database. "C10H7ClIN - Explore - PubChemLite." National Center for Biotechnology Information. Available at: [Link][3]

  • Journal of Medicinal Chemistry. "Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations." National Institutes of Health (PMC). Available at: [Link][1]

  • Chromatography Online. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." LCGC North America. Available at: [Link][2]

  • Analytical Chemistry. "Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation." National Institutes of Health (PMC). Available at: [Link][5]

  • Metware Biotechnology. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." MetwareBio. Available at: [Link][4]

Sources

Validation

HPLC method validation for 6-chloro-8-iodo-2-methylquinoline purity analysis

High-Performance Liquid Chromatography (HPLC) Method Validation for 6-Chloro-8-iodo-2-methylquinoline Purity Analysis: A Comparative Guide Executive Summary The accurate purity determination of halogenated quinoline deri...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for 6-Chloro-8-iodo-2-methylquinoline Purity Analysis: A Comparative Guide

Executive Summary

The accurate purity determination of halogenated quinoline derivatives is a critical bottleneck in pharmaceutical development. 6-chloro-8-iodo-2-methylquinoline, a di-halogenated building block, presents a unique analytical challenge due to the frequent co-elution of structurally similar des-halogenated impurities (e.g., 6-chloro-2-methylquinoline or 8-iodo-2-methylquinoline).

This guide objectively compares the performance of traditional Fully Porous Particles (FPP) against advanced Superficially Porous Particles (SPP, or Core-Shell) for this specific analysis. By grounding our methodology in the ICH Q2(R2) validation guidelines[1], we provide a self-validating, step-by-step protocol designed to ensure uncompromising scientific integrity and reproducible data.

The Analytical Challenge: Causality in Method Design

To develop a robust analytical method, one must understand the physical chemistry of the analyte. Do not rely on arbitrary method parameters; every choice must have a mechanistic justification.

  • Analyte Chemistry & Tailing Causality: 6-chloro-8-iodo-2-methylquinoline features a basic nitrogen atom within its bicyclic aromatic ring. At a neutral pH, this nitrogen interacts with acidic residual silanols on the silica stationary phase via secondary cation-exchange, leading to severe peak tailing and inaccurate integration[2].

  • Mobile Phase Selection: To counteract this, 0.1% Trifluoroacetic acid (TFA) is mandated in the aqueous mobile phase. TFA lowers the pH to ~2.0, fully protonating the quinoline nitrogen and neutralizing the stationary phase silanols. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, ensuring sharp, symmetrical peaks[3].

  • Wavelength Optimization: The conjugated aromatic system of the quinoline ring exhibits strong UV absorbance. A detection wavelength of 245 nm was selected to maximize the signal-to-noise ratio for both the parent compound and its des-halogenated impurities.

Column Morphology Comparison: FPP vs. SPP

The separation of di-halogenated quinolines from mono-halogenated impurities requires exceptional theoretical plate counts.

Traditional 5 µm Fully Porous Particles (FPPs) feature deep pore structures. Bulky di-halogenated molecules experience prolonged diffusion times within these pores. This increases mass transfer resistance (the C-term in the van Deemter equation), resulting in significant band broadening and co-elution[4].

Conversely, Superficially Porous Particles (SPPs) , or core-shell columns, utilize a solid, non-porous silica core surrounded by a thin porous shell[5]. This architecture physically restricts the diffusion path, accelerating mass transfer and yielding sub-2 µm efficiencies at standard HPLC backpressures[6]. For 6-chloro-8-iodo-2-methylquinoline, SPP technology provides baseline resolution of critical impurities without requiring costly Ultra-High-Performance Liquid Chromatography (UHPLC) instrumentation.

Workflow cluster_SPP Core-Shell (SPP) Pathway cluster_FPP Fully Porous (FPP) Pathway Start 6-chloro-8-iodo-2-methylquinoline Sample Preparation SPP_Diff Restricted Diffusion (Solid Silica Core) Start->SPP_Diff FPP_Diff Deep Pore Diffusion (Full Silica Bead) Start->FPP_Diff SPP_Peak Sharp Peak Elution (High Efficiency) SPP_Diff->SPP_Peak SST System Suitability Testing (Self-Validating Step) SPP_Peak->SST FPP_Peak Band Broadening (Lower Resolution) FPP_Diff->FPP_Peak FPP_Peak->SST SST->Start Fail Criteria Valid ICH Q2(R2) Validation (Specificity, Linearity, etc.) SST->Valid Rs > 2.0, T < 1.5

Figure 1: Mass transfer kinetics and validation workflow for quinoline purity analysis.

Comparative Performance Data

The following table summarizes the experimental comparison between a traditional FPP column and an advanced SPP column for the analysis of 6-chloro-8-iodo-2-methylquinoline spiked with 1.0% des-iodo impurity.

Table 1: Comparative Chromatographic Performance (SPP vs. FPP)

Parameter5 µm FPP C18 (Alternative)2.7 µm SPP C18 (Product)Performance Gain
Retention Time (min) 8.454.1251% Faster
Theoretical Plates (N) 8,50019,200+125% Efficiency
Resolution (Rs) *1.4 (Fails baseline)2.8 (Baseline resolved)+100% Resolution
Tailing Factor (Tf) 1.651.08Superior Symmetry
Backpressure (bar) 110185Moderate Increase

*Resolution calculated between 6-chloro-8-iodo-2-methylquinoline and the des-iodo impurity.

Self-Validating Experimental Protocol

A protocol without internal checks is blind. The following methodology incorporates a strict System Suitability Test (SST) as a gatekeeper, ensuring the system mathematically proves its fitness for purpose prior to generating any reportable data[1].

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Standard & Sample Preparation

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 6-chloro-8-iodo-2-methylquinoline reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100 µg/mL solution.

Step 3: Chromatographic Conditions

  • Column: 2.7 µm Core-Shell SPP C18 (150 mm × 4.6 mm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 245 nm.

  • Gradient Program: 0–2 min (40% B), 2–8 min (40% to 80% B), 8–10 min (80% B), 10–10.1 min (return to 40% B), 10.1–15 min (re-equilibration).

Step 4: System Suitability Testing (The Self-Validating Mechanism)

  • Inject the 100 µg/mL standard solution six consecutive times.

  • Causality Check: The analytical run is only authorized to proceed if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the Tailing Factor is ≤ 1.5, and the Resolution between the API and the des-iodo impurity is ≥ 2.0. If these criteria fail, the system halts, preventing the generation of invalid data[7].

ICH Q2(R2) Method Validation Results

Using the 2.7 µm SPP column and the optimized protocol, the method was fully validated according to the latest ICH Q2(R2) guidelines for analytical procedures[1],[7].

Table 2: ICH Q2(R2) Validation Summary for 2.7 µm SPP Method

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at retention timePeak purity index > 0.999Pass
Linearity R² ≥ 0.999 (Reportable Range)R² = 0.9998 (5–150 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.6%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.65%Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

For the purity analysis of complex halogenated compounds like 6-chloro-8-iodo-2-methylquinoline, column morphology dictates success. While traditional FPP columns suffer from deep-pore diffusion leading to band broadening and co-elution, SPP (Core-Shell) columns restrict the diffusion path to deliver sub-2 µm efficiencies. When paired with a mechanistically justified mobile phase (0.1% TFA) and a self-validating SST protocol, the SPP method easily surpasses ICH Q2(R2) validation requirements, ensuring high-throughput, trustworthy analytical data.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC. Element Lab Solutions.[Link]

  • Core-shell column characteristics and advantages. Shimadzu Corporation.[Link]

  • The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc.[Link]

  • RP-HPLC Method Validation and Development for the Estimation of Prulifloxacin in Pharmaceutical Dosage Form. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • Development and Validation of New RP-HPLC Method for the Estimation of Prulifloxacin. TSI Journals.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Halogenated 2-Methylquinolines

For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Halogenation of t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Halogenation of these scaffolds, particularly at the 2-methylquinoline core, is a common strategy to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth comparison of the spectroscopic signatures of halogenated 2-methylquinolines, offering field-proven insights into how different halogens—fluorine, chlorine, bromine, and iodine—uniquely influence the outcomes of key analytical techniques.

Understanding these spectroscopic nuances is not merely an academic exercise; it is critical for unambiguous structural confirmation, quality control, and the rational design of next-generation pharmaceuticals. We will explore the causality behind the observed spectral shifts and patterns across Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

The Analytical Workflow: A Holistic Approach

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Integration & Confirmation prep Synthesized Halogenated 2-Methylquinoline purify Purification (Chromatography/Recrystallization) prep->purify Purity >95% ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern purify->ms Initial Check nmr NMR Spectroscopy - 1H, 13C, 19F - Connectivity & Position ms->nmr integrate Integrated Data Analysis ms->integrate ir Infrared (IR) Spectroscopy - Functional Groups - C-X Stretch nmr->ir nmr->integrate uv UV-Vis Spectroscopy - Electronic Transitions - Conjugation ir->uv ir->integrate uv->integrate structure Final Structure Confirmation integrate->structure

Figure 1: A typical experimental workflow for the comprehensive spectroscopic characterization of a novel halogenated 2-methylquinoline derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is paramount for elucidating the precise molecular structure, including the position and nature of substituents on the quinoline ring.[1] The introduction of a halogen atom imposes significant and predictable electronic effects that are readily observed in both ¹H and ¹³C NMR spectra.

Causality of Halogen Effects on Chemical Shifts

Halogens influence the electron density of the quinoline ring through two opposing mechanisms:

  • Inductive Effect (-I): As electronegative atoms, all halogens withdraw electron density through the sigma bond network. This deshields nearby nuclei, causing their signals to shift downfield (to higher ppm). The strength of this effect decreases with distance and follows the order: F > Cl > Br > I.

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system. This increases electron density, particularly at the ortho and para positions, causing shielding and an upfield shift (lower ppm). The effectiveness of this donation is related to the orbital overlap with carbon and follows the order: F > Cl > Br > I.

The final chemical shift observed for any given nucleus is a net result of these two competing effects. For halogens, the inductive effect is generally dominant, but the resonance effect cannot be ignored, especially for fluorine.

Comparative ¹H NMR Spectra

The aromatic protons of the quinoline core are most affected by halogenation. For a halogen at the C6 position, for example:

  • H5 and H7 (ortho positions): These protons experience the strongest deshielding due to the -I effect. The signals will shift downfield.

  • H8 (meta position): The effect is less pronounced but still results in a downfield shift.

  • Methyl Protons (C2-CH₃): The protons on the methyl group are relatively distant and show minimal, if any, significant shift. Their chemical shift typically remains around 2.7 ppm.[3]

Comparative ¹³C NMR Spectra

The impact on the carbon skeleton is more dramatic:

  • C-X (ipso-Carbon): The carbon directly attached to the halogen shows a large shift. For C-F, this signal is significantly downfield due to fluorine's immense electronegativity. Conversely, for C-Cl, C-Br, and C-I, the "heavy atom effect" causes progressive upfield shifts.

  • Ortho and Para Carbons: These positions are sensitive to the balance between inductive and resonance effects.

  • ¹⁹F NMR: For fluorinated analogs, ¹⁹F NMR is a crucial and highly sensitive technique. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment, providing an additional layer of structural verification.

Compound (Example Position)Key ¹H Shifts (ppm, Aromatic)Key ¹³C Shifts (ppm)Noteworthy Features
2-Methylquinoline7.2-8.1120-160Baseline reference spectrum.[3][4]
6-Fluoro-2-methylquinolineDownfield shifts for H5, H7.C6 significantly downfield.¹⁹F NMR signal provides confirmation. J(C,F) coupling visible.[5]
6-Chloro-2-methylquinolineDownfield shifts for H5, H7.C6 shows a moderate downfield shift relative to parent.No additional couplings observed.[6]
6-Bromo-2-methylquinolineSimilar downfield shifts to chloro- analog.C6 is shifted upfield relative to the chloro- analog due to heavy atom effect.Subtle differences from the chloro- derivative.
6-Iodo-2-methylquinolineSmallest downfield shifts among halogens.C6 is significantly shifted upfield due to the strong heavy atom effect.The heavy atom effect dominates for iodine.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified halogenated 2-methylquinoline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the relevant nuclei (¹H, ¹³C).

  • ¹H Spectrum Acquisition:

    • Acquire a standard one-pulse ¹H spectrum. A spectral width of ~16 ppm centered around 6 ppm is typically sufficient.

    • Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

    • Collect 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard.

    • Use a 30° pulse angle with a relaxation delay of 2 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) as ¹³C is much less sensitive than ¹H.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the ¹H signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying functional groups and confirming the presence of the halogen substituent through its effect on the molecule's vibrational modes.[1]

Causality of Halogen Effects on IR Spectra

The introduction of a halogen affects the IR spectrum in two main regions:

  • C-X Stretching: The carbon-halogen bond stretch is the most direct evidence of halogenation. The frequency of this vibration is primarily dependent on the mass of the halogen atom and the bond strength. As the mass of the halogen increases (F → I), the vibrational frequency decreases significantly.

  • Aromatic C-H Bending: The out-of-plane (o.o.p.) C-H bending vibrations in the fingerprint region (900-650 cm⁻¹) are characteristic of the substitution pattern on the aromatic ring. Halogenation alters this pattern, causing predictable shifts in these bands.[7]

G cluster_prop Halogen Physicochemical Properties cluster_spec Resulting Spectroscopic Effects EN Electronegativity (F > Cl > Br > I) NMR NMR Chemical Shifts - Inductive Deshielding - Heavy Atom Shielding (13C) EN->NMR -I Effect UV UV-Vis λmax - Bathochromic Shifts - Auxochromic Effects EN->UV Electronic Size Atomic Size/Mass (I > Br > Cl > F) Size->NMR Heavy Atom IR IR Frequencies - C-X Stretch Freq. ↓ - C-H Bending Shifts Size->IR Mass Effect MS MS Isotopic Pattern - M+2 Peak (Cl, Br) - C-X Bond Cleavage Size->MS Res Resonance Effect (F > Cl > Br > I) Res->NMR +R Effect Res->UV Electronic

Figure 2: Logical relationship between key halogen properties and their influence on different spectroscopic measurements.

Comparative IR Data
Halogen BondTypical C-X Stretching Frequency (cm⁻¹)Key Observations
C-F1400 - 1000 (strong)Often overlaps with other fingerprint region bands but is typically a very intense absorption.[8]
C-Cl850 - 550 (strong)A strong, reliable band in the lower frequency region of the spectrum.[8][9]
C-Br690 - 515 (strong)Appears at a lower wavenumber than the C-Cl stretch due to the increased mass of bromine.
C-I~500 (strong)Often falls at the edge or outside the range of standard mid-IR spectrometers (4000-400 cm⁻¹).

The IR spectra of quinoline itself show characteristic peaks for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching (~1620-1500 cm⁻¹), and C-H out-of-plane bending.[7][10][11] Halogenation will cause subtle shifts in all these regions in addition to introducing the prominent C-X stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (a few milligrams) of the solid, purified sample directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks, paying close attention to the fingerprint region and the expected C-X stretching frequency.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.[1] The spectrum is characterized by multiple absorption bands corresponding to π→π* and n→π* transitions.[12]

Causality of Halogen Effects on UV-Vis Spectra

Halogens act as auxochromes —groups that, when attached to a chromophore (the quinoline ring), modify the wavelength (λmax) and intensity (ε) of the absorption maxima. This is due to the halogen's lone pair electrons interacting with the aromatic π-system.

  • Bathochromic Shift (Red Shift): The resonance effect (+R) of the halogens donates electron density into the π-system, which lowers the energy gap between the HOMO and LUMO. This results in the absorption of longer wavelength light, shifting λmax to a higher value. This effect is generally observed for all halogens.[12][13]

  • Influence of Electronegativity: While the +R effect causes a red shift, the strong -I effect can sometimes have an opposing influence. The net shift is a result of the balance between these two factors.

The typical order of bathochromic shift induced by halogens is: I > Br > Cl > F . Although fluorine has the strongest resonance effect, its extreme electronegativity can counteract it. Iodine, being the least electronegative and most polarizable, often produces the largest red shift.

Comparative UV-Vis Data
Compound (Example)Typical λmax (nm)Effect Relative to Parent
2-Methylquinoline~280, 315Baseline reference.[12]
6-Fluoro-2-methylquinoline~285, 320Minor bathochromic shift.
6-Chloro-2-methylquinoline~290, 325Moderate bathochromic shift.
6-Bromo-2-methylquinoline~292, 328Slightly larger bathochromic shift than chloro-.
6-Iodo-2-methylquinoline~295, 335Most significant bathochromic shift.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes for stability.

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the reference beam (or measure it first as a blank). Record a baseline spectrum to subtract any absorbance from the solvent and cuvette.

  • Sample Measurement: Fill an identical quartz cuvette with the sample solution. Place it in the sample beam and record the absorption spectrum, typically from 200 to 500 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. If desired, use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) by preparing a calibration curve with solutions of known concentration.

Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprints

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated molecules, it offers an additional, powerful diagnostic tool: the analysis of isotopic patterns.[14][15]

Causality of Halogen Effects on Mass Spectra

The key feature of halogenated compounds in MS is their unique isotopic distribution.

  • Chlorine: Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This means any fragment containing one chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. This is a definitive signature for the presence of a single chlorine atom.[16]

  • Bromine: Natural bromine also has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, a fragment with one bromine atom will show a pair of peaks, also separated by 2 m/z units, but with an intensity ratio of nearly 1:1. This is an unmistakable indicator of bromine.[16]

  • Fluorine and Iodine: Fluorine (¹⁹F) and iodine (¹²⁷I) are monoisotopic, so they do not produce these characteristic M+2 patterns. Their presence is confirmed by the molecular weight.

Fragmentation Patterns

In addition to the molecular ion (M⁺), mass spectra show fragment ions. For halogenated 2-methylquinolines, common fragmentation pathways include the loss of the halogen atom (M-X)⁺ or the loss of HX. The strength of the C-X bond (C-F > C-Cl > C-Br > C-I) influences the propensity for this fragmentation, with C-I bonds being the most easily cleaved.[14]

HalogenMolecular Ion (M⁺) PatternKey Fragments
FluorineSingle M⁺ peak(M-F)⁺, (M-HF)⁺
ChlorineM⁺ and M+2 peaks (3:1 ratio)(M-Cl)⁺, (M-HCl)⁺[17]
BromineM⁺ and M+2 peaks (1:1 ratio)(M-Br)⁺, (M-HBr)⁺
IodineSingle M⁺ peak(M-I)⁺, (M-HI)⁺
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation for analysis in positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization: Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the protonated molecule, [M+H]⁺.

  • Spectrum Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu). Average the signal over 1-2 minutes to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion and confirm that its m/z value matches the calculated molecular weight.

    • Examine the isotopic pattern of the molecular ion peak. Compare the observed pattern and intensity ratios to the theoretical distribution for the proposed formula to confirm the presence and number of chlorine or bromine atoms.

Conclusion

The spectroscopic characterization of halogenated 2-methylquinolines is a multi-faceted process where each analytical technique provides indispensable, complementary information. NMR spectroscopy delivers the definitive structural map, IR spectroscopy confirms functional groups and the C-X bond, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry provides unambiguous confirmation of molecular weight and the halogen's identity through its isotopic signature. By understanding the underlying principles of how halogen properties influence each spectrum, researchers can confidently and efficiently elucidate the structures of these vital pharmaceutical building blocks, accelerating the drug discovery and development pipeline.

References

  • Gawinecki, R., et al. SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES.
  • Pathan, S.A., et al. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
  • McLafferty, F.W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
  • da Silva, J.H., et al. (2014). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society.
  • SpectraBase. 2-Methylquinoline.
  • Benchchem. Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.
  • ChemicalBook. Quinaldine(91-63-4) 1H NMR spectrum.
  • Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate.
  • McLafferty, F.W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
  • Slaninova, D., et al. (2019). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate.
  • Karr Jr., C., et al. (1958). Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society.
  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms.
  • Klasinc, L., et al. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry.
  • Eiceman, G.A., et al. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry.
  • ResearchGate. UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol.
  • Takhistov, V.V., et al. (1971). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • Meléndez, C.M., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData.
  • Shoup, R.R., & Castle, R.N. (1964). Cinnoline chemistry X. The infrared spectra of halogen substituted 4‐hydroxy‐ and 4‐mercaptocinnolines. Journal of Heterocyclic Chemistry.
  • Martínez, R., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI.
  • NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • Supplementary Information. Synthesis of Quinolines from 2-aminoaryl ketones.
  • Meléndez, C.M., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. PMC.
  • ResearchGate. The 3800-550 cm⁻¹ (2.63-18.18 μm) IR spectra of quinoline (C₉H₇N)....
  • NIST. Quinoline - IR Spectrum. WebBook.
  • Chen, Y.-A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI.

Sources

Validation

FTIR Absorption Band Analysis for 6-Chloro-8-Iodo-2-Methylquinoline: A Comparative Methodology Guide

The structural verification of di-halogenated quinoline derivatives, such as 6-chloro-8-iodo-2-methylquinoline , is a critical quality control step in pharmaceutical intermediate development. While Fourier Transform Infr...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural verification of di-halogenated quinoline derivatives, such as 6-chloro-8-iodo-2-methylquinoline , is a critical quality control step in pharmaceutical intermediate development. While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for functional group identification, the presence of heavy halogens (chlorine and iodine) introduces a unique physical challenge.

This guide objectively compares the performance of two primary FTIR sampling modalities—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —to determine the optimal method for capturing the elusive low-frequency halogen stretching bands.

The Analytical Challenge: Halogen Verification

To confirm the structure of 6-chloro-8-iodo-2-methylquinoline, analysts must identify the quinoline core, the aliphatic methyl group, and the specific carbon-halogen bonds. The causality behind the difficulty lies in the atomic mass of iodine. Heavier atoms vibrate at lower frequencies, pushing the C–I stretching band deep into the far-infrared fingerprint region (500–600 cm⁻¹)[1].

If an improper sampling technique or crystal is selected, these critical diagnostic bands will be truncated by instrumental cutoff, leading to incomplete structural verification[2].

Table 1: Expected FTIR Absorption Bands for 6-Chloro-8-Iodo-2-Methylquinoline
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
C–H (Aromatic) Stretching3050 – 3100Confirms the intact quinoline ring structure.
C–H (Aliphatic) Stretching2850 – 2950Verifies the presence of the 2-methyl substitution.
C=N (Quinoline) Stretching1580 – 1620Primary marker for the nitrogenous heterocyclic core[1].
C=C (Aromatic) Stretching1450 – 1550Confirms aromaticity of the fused ring system.
C–Cl Stretching730 – 820Verifies the chlorine substitution at the 6-position[3].
C–I Stretching500 – 610Verifies the iodine substitution at the 8-position[1].

Modality Comparison: ATR-FTIR vs. KBr Pellet

When analyzing halogenated aromatics, the choice between ATR and KBr transmission is a trade-off between throughput and spectral bandwidth.

Attenuated Total Reflectance (ATR-FTIR)

ATR is the modern standard for rapid analysis, requiring zero sample preparation[4]. However, it relies on an evanescent wave penetrating the sample. The depth of this penetration is wavelength-dependent—it penetrates deeper at lower wavenumbers, artificially inflating the intensity of the C–Cl and C–I bands relative to the C–H bands[5].

  • The Cutoff Limitation: Most standard ATR units use Zinc Selenide (ZnSe) crystals, which become completely opaque at 650 cm⁻¹[2]. Using a ZnSe ATR will render the C–I bond invisible. A Diamond crystal (transparent down to 400 cm⁻¹) is strictly required for this compound.

KBr Pellet (Transmission)

The classical KBr pellet method involves suspending the sample in an alkali halide matrix.

  • The Transmission Advantage: KBr is completely transparent from 4000 cm⁻¹ down to 400 cm⁻¹[2]. This provides an unobstructed, true transmission spectrum of the C–I bond without the refractive index anomalies or wavelength-dependent distortions inherent to ATR[6]. For heavy halogens, KBr remains the superior analytical choice for maximum sensitivity[5].

Table 2: Performance Comparison for Halogenated Quinolines
ParameterATR-FTIR (Diamond)ATR-FTIR (ZnSe)KBr Pellet Transmission
C–Cl Detection (~750 cm⁻¹) ExcellentGood (Near cutoff)Excellent (High resolution)
C–I Detection (~550 cm⁻¹) GoodFails (Cutoff at 650 cm⁻¹) Excellent (Gold Standard)
Relative Peak Intensity Distorted (Requires software correction)DistortedTrue Transmission
Sample Preparation None (Direct contact)None (Direct contact)High (Grinding & Pressing)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives or baseline artifacts.

Protocol A: KBr Pellet Transmission (Recommended)

Causality: KBr is highly hygroscopic. If moisture is present, a massive O–H stretching artifact will appear at 3400 cm⁻¹ and 1630 cm⁻¹, which can mask the critical C=N quinoline band[4].

  • Matrix Dehydration: Dry spectroscopic-grade KBr powder in an oven at 110°C for a minimum of 3 hours prior to use[2].

  • System Validation (Blank Check): Press 200 mg of pure, dried KBr in a hydraulic press at 8 tons for 3 minutes under vacuum. Run a background scan. Validation Gate: The resulting spectrum must show >95% transmittance with a flat baseline. If O–H peaks are visible, the KBr must be discarded or re-dried.

  • Sample Dispersion: Weigh exactly 2 mg of 6-chloro-8-iodo-2-methylquinoline and mix with 198 mg of the validated KBr. Grind vigorously in an agate mortar until the mixture is a fine powder (<2 µm particle size). Causality: Particles larger than the infrared wavelength cause the Christiansen effect, resulting in asymmetric scattering and a sloping baseline[6].

  • Pellet Formation & Scanning: Press the mixture into a 13 mm die under vacuum at 8 tons. Scan the transparent pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol B: Diamond ATR-FTIR (High-Throughput Alternative)

Causality: Because the evanescent wave only penetrates 0.5 to 2.0 microns into the sample, perfect optical contact is mandatory. Any residual contamination on the crystal will dominate the spectrum[5].

  • Crystal Validation (Blank Check): Clean the diamond crystal with high-purity isopropanol and a non-abrasive wipe. Run a live background monitor. Validation Gate: The spectral monitor must show zero residual absorption peaks before proceeding.

  • Sample Application: Deposit 5–10 mg of the solid quinoline derivative directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the torque clutch slips. Causality: Standardized pressure ensures uniform optical contact, preventing weak signal-to-noise ratios in the rigid solid.

  • Scanning & Correction: Scan from 4000 to 400 cm⁻¹. Immediately apply the "ATR Correction" algorithm in the spectrometer software to normalize the exaggerated low-frequency C–Cl and C–I peak intensities, allowing for accurate library matching.

Verification Workflow Visualization

FTIR_Verification cluster_methods Sampling Modality Sample 6-chloro-8-iodo-2-methylquinoline ATR ATR-FTIR (Diamond/ZnSe) Sample->ATR KBr KBr Pellet Transmission Sample->KBr ATR_Check Self-Validation: Clean Crystal Scan ATR->ATR_Check KBr_Check Self-Validation: Blank KBr Scan (Moisture Check) KBr->KBr_Check ATR_Limit Warning: ZnSe Cutoff at 650 cm⁻¹ May Obscure C-I Band ATR_Check->ATR_Limit KBr_Adv Transparent to 400 cm⁻¹ Captures C-I & C-Cl Bands KBr_Check->KBr_Adv Data Spectral Processing & Band Assignment ATR_Limit->Data KBr_Adv->Data

FTIR workflow comparing ATR and KBr pellet modalities for halogenated quinoline verification.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press.[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? - ResearchGate.[Link]

  • Convenient and Efficient Microwave-Assisted Synthesis of a Methyl Derivative of the Fused Indoloquinoline Alkaloid Cryptosanguinolentine - MDPI.[Link]

  • Synthesis, Characterization and Biological Evaluation of Mononuclear Dichloro-bis[2-(2-chloro-6,7-substituted Quinolin-3-yl)-1H-benzimidazole] - UFMS.[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM.[Link]

  • Measurement Methods for Powder Samples - Shimadzu.[Link]

Sources

Comparative

A Comparative Study of Leaving Group Effects in 6-Chloro-8-Iodo-2-Methylquinoline: A Guide for Strategic Synthesis

In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The quinoline nucleus, a privileged structure in medicinal chemistry, offers...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The quinoline nucleus, a privileged structure in medicinal chemistry, offers a versatile platform for the development of novel therapeutic agents.[1] The regioselective introduction of substituents onto this framework is often dictated by the strategic placement and differential reactivity of leaving groups. This guide presents a comparative analysis of the chloro and iodo substituents in 6-chloro-8-iodo-2-methylquinoline, offering insights into their disparate reactivities in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This study is designed to equip researchers, scientists, and drug development professionals with the knowledge to strategically manipulate these leaving groups for targeted molecular synthesis.

Introduction: The Dichotomy of Halogen Reactivity

The reactivity of aryl halides is profoundly influenced by the nature of the halogen and the reaction mechanism. In the realm of nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the attack of the nucleophile on the carbon atom bearing the leaving group.[2] This process is facilitated by electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. Consequently, the reactivity of halogens in SNAr reactions often follows the order F > Cl ≈ Br > I, which is inverse to the trend observed in SN2 reactions.[3] This is attributed to the greater electronegativity of fluorine, which more effectively polarizes the C-F bond and stabilizes the anionic intermediate.[4]

Conversely, in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling, the key step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity in these transformations is governed by the carbon-halogen bond dissociation energy, leading to a reactivity trend of I > Br > Cl > F.[5][6] The weaker C-I bond allows for more facile oxidative addition, thus promoting the reaction.[7]

This guide will explore this reactivity dichotomy using 6-chloro-8-iodo-2-methylquinoline as a model substrate. We will first outline a plausible synthetic route to this starting material and then delve into a comparative study of its reactivity in both SNAr and palladium-catalyzed cross-coupling reactions.

Synthesis of 6-Chloro-8-Iodo-2-Methylquinoline

The synthesis of the target molecule can be envisioned through a multi-step sequence starting from commercially available 6-chloro-2-methylquinolin-8-amine.

Experimental Protocol: Synthesis of 6-Chloro-8-Iodo-2-Methylquinoline

Step 1: Diazotization of 6-chloro-2-methylquinolin-8-amine

  • In a flask cooled to 0-5 °C, dissolve 6-chloro-2-methylquinolin-8-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Sandmeyer-type Iodination

  • In a separate flask, dissolve potassium iodide (3.0 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A precipitate should form.

  • Collect the solid by filtration, wash with cold water and a solution of sodium thiosulfate to remove excess iodine.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloro-8-iodo-2-methylquinoline.

Comparative Reactivity Study: SNAr vs. Palladium-Catalyzed Cross-Coupling

To illustrate the distinct leaving group effects, we will subject 6-chloro-8-iodo-2-methylquinoline to two different reaction types: a nucleophilic aromatic substitution with a thiol nucleophile and a palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is expected to favor substitution at the 6-position (C-Cl) due to the higher electronegativity of chlorine compared to iodine, which activates the ring towards nucleophilic attack.[8][9]

  • To a solution of 6-chloro-8-iodo-2-methylquinoline (1.0 eq) in a polar aprotic solvent such as DMAc, add 4-methoxybenzenethiol (1.2 eq) and potassium carbonate (2.0 eq).[10]

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 6-(4-methoxyphenylthio)-8-iodo-2-methylquinoline.

Palladium-Catalyzed Buchwald-Hartwig Amination

In contrast to SNAr, the Buchwald-Hartwig amination is anticipated to proceed selectively at the 8-position (C-I) due to the lower C-I bond dissociation energy, facilitating oxidative addition to the palladium catalyst.[5][11]

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-chloro-8-iodo-2-methylquinoline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq).[5][12]

  • Add anhydrous, degassed toluene to the flask.

  • Add the amine (e.g., morpholine, 1.2 eq).

  • Seal the flask and heat the reaction mixture at 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to isolate 4-(6-chloro-2-methylquinolin-8-yl)morpholine.

Data Presentation and Expected Outcomes

The following tables summarize the expected outcomes of the comparative study based on established principles of chemical reactivity.

Table 1: Predicted Outcome of Nucleophilic Aromatic Substitution

Starting MaterialNucleophileReaction ConditionsMajor ProductExpected Yield
6-Chloro-8-iodo-2-methylquinoline4-MethoxybenzenethiolK₂CO₃, DMAc, 100 °C6-(4-Methoxyphenylthio)-8-iodo-2-methylquinolineGood to Excellent

Table 2: Predicted Outcome of Palladium-Catalyzed Buchwald-Hartwig Amination

Starting MaterialAmineCatalyst SystemReaction ConditionsMajor ProductExpected Yield
6-Chloro-8-iodo-2-methylquinolineMorpholinePd₂(dba)₃ / XPhos, NaOtBuToluene, 110 °C4-(6-Chloro-2-methylquinolin-8-yl)morpholineGood to Excellent

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the proposed synthetic route and the divergent reactivity pathways.

synthesis_and_reactivity cluster_synthesis Synthesis of Starting Material cluster_reactivity Comparative Reactivity start 6-Chloro-2-methylquinolin-8-amine diazonium Diazonium Salt start->diazonium 1. NaNO₂, HCl 2. 0-5 °C product 6-Chloro-8-iodo-2-methylquinoline diazonium->product KI, H₂O starting_material 6-Chloro-8-iodo-2-methylquinoline snar_product 6-Thioether-8-iodo-2-methylquinoline starting_material->snar_product SNAг (Thiol, Base) bh_product 6-Chloro-8-amino-2-methylquinoline starting_material->bh_product Buchwald-Hartwig (Amine, Pd-catalyst)

Caption: Synthetic route and divergent reactivity of 6-chloro-8-iodo-2-methylquinoline.

experimental_workflow cluster_snar SNAr Workflow cluster_bh Buchwald-Hartwig Workflow snar_setup Reaction Setup: Substrate, Nucleophile, Base, Solvent snar_reaction Heating & Monitoring (TLC/LC-MS) snar_setup->snar_reaction snar_workup Workup: Quenching, Extraction snar_reaction->snar_workup snar_purification Purification: Column Chromatography snar_workup->snar_purification snar_product Characterized Product snar_purification->snar_product bh_setup Reaction Setup (Inert): Substrate, Amine, Catalyst, Ligand, Base, Solvent bh_reaction Heating & Monitoring (TLC/LC-MS) bh_setup->bh_reaction bh_workup Workup: Quenching, Extraction bh_reaction->bh_workup bh_purification Purification: Column Chromatography bh_workup->bh_purification bh_product Characterized Product bh_purification->bh_product

Sources

Safety & Regulatory Compliance

Safety

The Causality of Hazard: Why Specialized Disposal is Required

6-Chloro-8-iodo-2-methylquinoline (CAS: 2411634-75-6) is a highly valuable, orthogonally functionalized heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery. Because it contains multiple heavy...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Chloro-8-iodo-2-methylquinoline (CAS: 2411634-75-6) is a highly valuable, orthogonally functionalized heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery. Because it contains multiple heavy halogens (chlorine and iodine) attached to a rigid quinoline core, its disposal cannot be treated as standard organic waste.

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and laboratory managers with the exact physicochemical rationale, safety parameters, and step-by-step logistical procedures required for the safe handling and legal disposal of this compound.

The structural presence of both a C-Cl and a C-I bond dictates the entire lifecycle management of this compound.

When halogenated organic compounds are improperly disposed of (e.g., poured down the drain or mixed with standard non-halogenated waste for low-temperature incineration), they pose severe environmental and operational risks[1]. Standard incineration temperatures fail to efficiently cleave the recalcitrant carbon-halogen bonds. This incomplete combustion leads to the synthesis of highly toxic byproducts, including polychlorinated dibenzodioxins (PCDDs) and furans.

Furthermore, when the C-Cl and C-I bonds are successfully cleaved during high-temperature thermal destruction, they release Hydrogen Chloride (HCl) and Hydrogen Iodide (HI) gases[1]. These gases are highly corrosive and will destroy standard incinerator linings unless the facility is specifically equipped with caustic scrubbers designed for halogenated waste streams[2].

Based on the safety data of closely related halogenated quinolines (such as 6-chloro-2-methylquinoline and 8-iodoquinoline), this compound exhibits acute oral toxicity (H302), causes severe skin and eye damage (H315, H318), and is a potent respiratory irritant (H335)[3][4].

Quantitative Data & Waste Parameters

To ensure compliance with Environmental Protection Agency (EPA) guidelines under 40 CFR Part 268[5], all waste containing 6-Chloro-8-iodo-2-methylquinoline must be strictly categorized.

Table 1: Operational Disposal Parameters and Mechanistic Rationale

Property / ParameterSpecification / GuidelineMechanistic Rationale
Waste Classification Halogenated Organic WasteContains halogens; requires specialized thermal destruction to prevent dioxin formation[6].
Incineration Temp. > 1,000 °C (1,832 °F)Ensures complete cleavage of high-energy carbon-halogen bonds[2].
Primary Hazard Codes H302, H315, H318, H335Acute oral toxicity; causes severe skin/eye irritation and respiratory damage[3].
Incompatible Streams Acids, Bases, Heavy MetalsPrevents exothermic reactions and the release of toxic gases (e.g., cyanogen halides)[6][7].
Exhaust Treatment Caustic Scrubbing (NaOH/KOH)Neutralizes highly corrosive HCl and HI gases generated during combustion[1].

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. By following these steps, laboratories ensure regulatory compliance, minimize disposal costs, and protect personnel.

Phase 1: Source Segregation and Containment
  • Isolate the Waste Stream: Never mix 6-Chloro-8-iodo-2-methylquinoline with non-halogenated solvents (e.g., ethanol, acetone, hexane). Commingling halogenated and non-halogenated waste can increase disposal costs by up to 300% and complicates the incineration process[7].

  • Select the Proper Receptacle: Use a dedicated, chemically compatible container. High-Density Polyethylene (HDPE) carboys or glass bottles are required. Do not use metal containers , as trace degradation of the compound can release halogen acids that will corrode the metal.

  • Labeling: Immediately affix a "Hazardous Waste" tag to the container. Check the box for Halogenated Solvents/Organics and explicitly write "6-Chloro-8-iodo-2-methylquinoline" along with its estimated concentration or mass[6][7].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place the sealed waste container in a secondary containment bin (e.g., a chemically resistant tray) within a designated SAA.

  • Environmental Controls: Store the container in a cool, dry, and well-ventilated area, ideally inside a fume hood or a vented flammable/corrosive storage cabinet, away from direct UV light which can catalyze the degradation of the carbon-iodine bond[7].

  • Volume Limits: Adhere to institutional SAA limits (typically a maximum of 25 gallons of total halogenated waste or 1 quart of acutely hazardous waste) before requesting a pickup from your Environmental Health and Safety (EHS) department[7].

Phase 3: Emergency Spill Response
  • Evacuation & PPE: In the event of a powder or solution spill, evacuate immediate personnel. Don appropriate PPE, including nitrile gloves (consult manufacturer for breakthrough times with halogenated organics), safety goggles, and a lab coat[3][7].

  • Containment: If in solution, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust[7].

  • Collection: Carefully sweep up the powder or absorbed liquid using a non-sparking tool. Place the debris into a heavy-duty, sealable plastic bag or plastic pail.

  • Disposal of Spill Debris: Tag the spill kit debris as "Halogenated Organic Waste - Spill Debris" and request immediate EHS pickup[3][7].

Waste Destruction Pathway Visualization

The following diagram illustrates the strict logistical pathway that 6-Chloro-8-iodo-2-methylquinoline waste must follow to ensure safe environmental release.

WasteDisposal Start 6-Chloro-8-iodo-2-methylquinoline Waste Generation Decision Mixed with Heavy Metals or Cyanides? Start->Decision Special Special Hazmat Handling (P-Listed) Decision->Special Yes Halogenated Halogenated Organic Waste Stream (Green Label) Decision->Halogenated No SAA Satellite Accumulation Area (SAA) Halogenated->SAA Incineration Rotary Kiln Incineration (>1000°C) SAA->Incineration Licensed Transport Scrubber Caustic Scrubber (Neutralizes HCl & HI) Incineration->Scrubber Exhaust Gas Emission Safe Environmental Release Scrubber->Emission Cleaned Air

Flowchart detailing the segregation, accumulation, and thermal destruction of halogenated waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA)
  • Hazardous Waste Segregation Guide Bucknell University Environmental Health and Safety
  • Halogenated Solvents in Laboratories - Chemical Waste Guideline Temple University Campus Oper
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Electronic Code of Federal Regul
  • Safety Data Sheet: 6-Chloro-2-methylquinoline Sigma-Aldrich / MilliporeSigma

Sources

Handling

Personal protective equipment for handling 6-Chloro-8-iodo-2-methylquinoline

As a Senior Application Scientist, I recognize that handling multi-halogenated N-heterocycles requires moving beyond generic safety data sheets. To build a truly secure laboratory environment, researchers must understand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling multi-halogenated N-heterocycles requires moving beyond generic safety data sheets. To build a truly secure laboratory environment, researchers must understand the mechanistic risks of the specific molecule they are handling.

6-Chloro-8-iodo-2-methylquinoline (CAS: 2411634-75-6) combines the intercalating potential of a planar quinoline core with the distinct reactivities of chlorine and iodine substituents. This guide provides a self-validating, step-by-step system for the safe handling, operational integration, and disposal of this compound, ensuring that every safety measure is grounded in chemical causality.

Mechanistic Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must establish why this specific compound poses a threat to laboratory personnel:

  • Lipophilicity & Dermal Penetration: The addition of methyl, chloro, and iodo groups significantly increases the lipophilicity (LogP) of the quinoline core. This facilitates rapid dermal absorption. Systemic exposure to quinoline derivatives is mechanistically linked to hepatotoxicity and nervous system damage[1].

  • Photolytic Instability: The 8-iodo substitution introduces a relatively weak C-I bond. Exposure to ambient UV/visible light can induce homolytic cleavage, releasing reactive iodine radicals that degrade the compound and act as severe local irritants[2].

  • Respiratory Hazard: Halogenated quinolines can form fine, highly irritating dusts that cause severe respiratory tract and mucous membrane inflammation upon inhalation[3].

Quantitative Hazard & PPE Specifications

To mitigate these mechanistic risks, standard laboratory attire is insufficient. The following tables summarize the quantitative hazard data and the engineered PPE matrix required for handling this compound.

Table 1: Hazard Classification Summary

Hazard CategoryGHS ClassificationTarget Organs / EffectsCausality / Mechanism
Acute Toxicity Category 3 (Dermal/Oral)Liver, Nervous SystemHigh lipophilicity drives rapid systemic absorption[1].
Skin/Eye Irritation Category 2Epidermis, CorneaHalogenated aromatics cause severe protein denaturation[3].
Environmental Category 2 (Chronic)Aquatic LifeHighly toxic to aquatic ecosystems with long-lasting effects[2].

Table 2: Required Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Polyethylene (PE), Outer Nitrile (min 0.11 mm).Standard latex offers insufficient breakthrough times for halogenated aromatics. Nitrile provides a barrier against the lipophilic core.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1+).Protects against micro-dust aerosolization and severe corneal damage[4].
Respiratory N95/P100 Particulate Respirator (if handled outside a closed system).Prevents inhalation of fine, irritating crystalline dust[3].
Body Protection Flame-retardant lab coat with tight-fitting cuffs.Prevents dust accumulation on exposed forearms during transfer.

Operational Workflows: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Preparation and Weighing
  • Environmental Setup: Purge the analytical balance enclosure with a gentle stream of Nitrogen (N2) or Argon.

    • Causality: Prevents ambient moisture from interacting with the halogenated core and minimizes oxidative degradation[1].

    • Validation Check: Confirm negative pressure in the fume hood (face velocity between 80-100 fpm) using a digital monitor or by observing the inward draw of a Kimwipe strip.

  • Material Transfer: Using an anti-static spatula, transfer the required mass of 6-Chloro-8-iodo-2-methylquinoline into a pre-tared, amber glass vial.

    • Causality: Amber glass prevents photolytic cleavage of the sensitive C-I bond[2].

    • Validation Check: Observe the weighing paper; there should be no residual static cling, verifying that anti-static measures are functioning and dust aerosolization is minimized.

  • Sealing: Seal the vial with a PTFE-lined septum cap, purge the headspace with Argon, and wrap the seal tightly with Parafilm.

Protocol B: Decontamination
  • Surface Cleaning: Wipe down all spatulas, balances, and fume hood surfaces with a 10% ethanol/water solution, followed by pure isopropanol.

  • Validation Check: Swab the work area and inspect it under a handheld UV lamp (365 nm). Quinoline derivatives often exhibit residual fluorescence; a lack of fluorescence validates successful decontamination.

Spill Response & Disposal Plan

In the event of a spill, rapid containment is critical to prevent respiratory exposure and environmental contamination.

  • Evacuation & Assessment: Immediately isolate the area. Do not attempt to sweep the dry powder, as this will aerosolize the compound and trigger respiratory distress[4].

  • Containment: Cover the spill with damp absorbent pads (using water or a dilute ethanol solution) to suppress dust formation.

  • Collection: Carefully scoop the absorbed material using non-sparking tools into a dedicated, sealable hazardous waste container.

  • Disposal Routing: Categorize the material strictly as Halogenated Organic Waste .

    • Causality: Mixing halogenated quinolines with non-halogenated solvent streams violates EPA/RCRA incineration protocols and can lead to dangerous exothermic reactions in the waste carboy[3].

Process Visualization

G N1 1. Fume Hood & PPE Validation Check N2 2. Inert Atmosphere Weighing (Amber Vial) N1->N2 N3 Spill Detected? N2->N3 N4 3a. Spill Protocol: Dampen, Absorb, UV Check N3->N4 Yes N5 3b. Proceed to Reaction/Assay N3->N5 No N6 4. Halogenated Waste Incineration Stream N4->N6 N5->N6

Workflow for the safe handling, spill response, and disposal of halogenated quinoline derivatives.

References

  • ChemBuyersGuide (2024). 6-Chloro-8-iodo-2-methylquinoline CAS Identification. Retrieved from

  • AK Scientific, Inc. (2024). Safety Data Sheet: Halquinol. Retrieved from3

  • Tokyo Chemical Industry (TCI) (2025). Safety Data Sheet: Quinoline. Retrieved from 1

  • Fisher Scientific (2025). Safety Data Sheet: Quinoline-8-sulphonyl chloride. Retrieved from 4

  • Thermo Fisher Scientific (2024). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from2

Sources

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